molecular formula C6H8N4O4S B112999 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate CAS No. 769951-32-8

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate

Cat. No.: B112999
CAS No.: 769951-32-8
M. Wt: 232.22 g/mol
InChI Key: ZVFLCRGXDSPVKK-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a useful research compound. Its molecular formula is C6H8N4O4S and its molecular weight is 232.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFLCRGXDSPVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466926
Record name Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769951-32-8
Record name Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazaadenine, is a pivotal heterocyclic scaffold in medicinal chemistry. Its hydrogen sulfate salt is a common form used in the synthesis of numerous biologically active compounds, particularly kinase inhibitors for therapeutic applications in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core basic properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrogen sulfate, including its physicochemical characteristics, and its role as a pharmacophore in targeting key signaling pathways. Detailed experimental protocols for the characterization of this and similar compounds are also provided to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for the hydrogen sulfate salt is not extensively published, the properties can be inferred from the parent compound and computational models.

Table 1: Physicochemical Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its Hydrogen Sulfate Salt

PropertyValue (Hydrogen Sulfate Salt)Value (Parent Compound)Data Source
Molecular Formula C₆H₈N₄O₄SC₆H₆N₄PubChem[1]
Molecular Weight 232.22 g/mol 134.14 g/mol PubChem[1]
Appearance White to pale brown solid (Predicted)White to pale brown solidChemicalBook[2]
Melting Point Not available257-262 °CChemicalBook[2]
pKa (Predicted) Not available13.38 ± 0.20ChemicalBook[2]
Aqueous Solubility Likely higher than parent due to salt formPoorly soluble (predicted)Inferred
Stability Stable under standard conditions; sensitive to light and moistureStable under inert gas at 2-8 °CChemicalBook[2]
Basicity and pKa

The basicity of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. The predicted pKa of the parent compound is 13.38.[2] The protonation sites include the amino group and the nitrogen atoms in the pyrimidine ring. The hydrogen sulfate salt form is expected to have enhanced aqueous solubility compared to the free base. The study of pKa values for 7-deazapurine derivatives is an active area of research to understand their base-pairing and enzyme-binding properties.[3]

Solubility

While specific quantitative solubility data for the hydrogen sulfate salt is scarce, it is anticipated to have greater aqueous solubility than the parent 7-deazaadenine due to its salt nature. The solubility of pyrrolopyrimidine derivatives is a key factor in their development as orally bioavailable drugs.[4][5][6]

Stability

4-Amino-7H-pyrrolo[2,3-d]pyrimidine is reported to be sensitive to moisture and light.[2] Forced degradation studies on related pyrrolopyrimidine derivatives indicate that they can be susceptible to hydrolysis under acidic and alkaline conditions, as well as oxidative and photolytic degradation.[7][8] Understanding the stability profile is crucial for the development of stable pharmaceutical formulations.

Biological Activity and Signaling Pathways

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its structural similarity to adenine allows it to compete with ATP for the binding site of various kinases, leading to the modulation of key signaling pathways implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway

Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine are potent inhibitors of Protein Kinase B (Akt), a central node in the PI3K/Akt/mTOR signaling pathway.[9] This pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and growth.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is another important target for pyrrolopyrimidine-based inhibitors. Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor Pyrrolopyrimidine Inhibitors Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of this compound and its derivatives.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Standardize a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).

    • Prepare a 0.1 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume (e.g., 25 mL) of the compound solution into a beaker with a magnetic stirrer.

    • Add a sufficient volume of 0.1 M KCl to maintain ionic strength.

    • Immerse the calibrated pH electrode and a burette containing the standardized titrant (NaOH or HCl) into the solution.

    • Record the initial pH of the solution.

    • Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the pH readings versus the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve (or by calculating the first or second derivative).

    • The pKa is equal to the pH at the half-equivalence point.

pKa_Determination_Workflow start Start prep Prepare Solutions (Compound, Titrant, KCl) start->prep calibrate Calibrate pH Meter prep->calibrate titrate Perform Potentiometric Titration calibrate->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Determine Equivalence and Half-Equivalence Points plot->analyze pka Calculate pKa analyze->pka end End pka->end Kinase_Assay_Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep incubate Incubate Kinase with Inhibitor prep->incubate react Initiate and Run Kinase Reaction incubate->react detect Detect Kinase Activity react->detect analyze Analyze Data and Determine IC50 detect->analyze end End analyze->end

References

The 7-Deazapurine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine scaffold, a structural analog of purine where the nitrogen at position 7 is replaced by a carbon, has emerged as a "privileged scaffold" in medicinal chemistry. This subtle modification significantly alters the electronic properties of the purine ring system, making the five-membered ring more electron-rich.[1][2][3] This fundamental change provides a versatile platform for chemical modifications, leading to a broad spectrum of biological activities and making it a cornerstone in the development of novel therapeutics.[3][4] This technical guide delves into the core biological significance of the 7-deazapurine scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to provide a comprehensive resource for researchers in the field.

Core Biological Activities and Therapeutic Potential

7-Deazapurine derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology, virology, and immunology.

Anticancer and Cytotoxic Activity: A primary focus of research on 7-deazapurine analogs has been their potent anticancer properties.[5] These compounds often exert their effects through the inhibition of key cellular processes crucial for cancer cell proliferation and survival.[4] Many 6- and 7-substituted 7-deazapurine ribonucleosides exhibit potent cytostatic activity against a variety of cancer cell lines.[2][4] The mechanism of action frequently involves intracellular phosphorylation to the corresponding nucleotides, which can then interfere with DNA and RNA synthesis, leading to DNA damage and apoptosis.[1][2][3]

Kinase Inhibition: A significant number of 7-deazapurine derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][5] By targeting kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can disrupt cell cycle progression, signal transduction, and angiogenesis.[4][5]

Antiviral Activity: The 7-deazapurine scaffold is a key component in numerous antiviral agents.[5] Sugar-modified derivatives, particularly 2'-C-methylribonucleosides, have shown promising activity against viruses like Hepatitis C Virus (HCV) and Dengue virus.[1][5][6][7] The antiviral mechanism often involves the inhibition of viral RNA-dependent RNA polymerases after intracellular conversion to the triphosphate form.[8]

Immunomodulation: More recently, 7-deazapurine-containing cyclic dinucleotides (CDNs) have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[4][9][10][11] Activation of the STING pathway is a promising strategy in cancer immunotherapy, as it triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[4][9][10][11]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative 7-deazapurine derivatives, showcasing their potency against various targets.

Table 1: Kinase Inhibitory Activity of 7-Deazapurine Derivatives

CompoundTarget KinaseIC50 (µM)Cell LineReference
Compound 5 (Isatin Hybrid)EGFR0.083 ± 0.005-[12]
Compound 5 (Isatin Hybrid)HER20.081 ± 0.002-[1]
Compound 5 (Isatin Hybrid)VEGFR20.076 ± 0.004-[12]
Compound 5 (Isatin Hybrid)CDK20.183 ± 0.01-[12]
FlavopiridolCDK1, CDK2, CDK4, CDK6, CDK7, CDK90.03, 0.17, 0.1, 0.06, 0.3, 0.01-[13]
(R)-roscovitineCDK1, CDK2, CDK7, CDK92.7, 0.1, 0.5, 0.8-[14]
AT7519CDK1, CDK2, CDK4, CDK5, CDK90.19, 0.044, 0.067, 0.018, <0.01-[14]

Table 2: Cytotoxic Activity of 7-Deazapurine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 5 (Isatin Hybrid)HepG26.11 ± 0.4[1]
Compound 5 (Isatin Hybrid)MCF-75.93 ± 0.3[1]
Compound 5 (Isatin Hybrid)MDA-MB-2312.48 ± 0.1[1]
Compound 5 (Isatin Hybrid)HeLa1.98 ± 0.1[1]

Table 3: Antiviral Activity of 7-Deazapurine Nucleoside Analogs

CompoundVirusEC50 (µM)CC50 (µM)Cell LineReference
6eDengue Virus (DENV)2.081 ± 1.102150.06 ± 11.42A549[6]
11qSARS-CoV-2 (wild-type)0.14>100Vero E6[15]
11qSARS-CoV-2 (BA.5)0.36>100Vero E6[15]
1Zika Virus (ZIKV)5.2520.0Huh-7[16]
23Zika Virus (ZIKV)5.7026.8Huh-7[16]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 7-deazapurine derivatives stem from their ability to modulate critical cellular signaling pathways.

Kinase Inhibition and Downstream Signaling

7-deazapurine-based kinase inhibitors can potently disrupt signaling cascades that are essential for cancer cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[17][18] These pathways are crucial for cell proliferation and survival.[17][18] Certain 7-deazapurine derivatives act as EGFR inhibitors, blocking these downstream signals.[1][12]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Deazapurine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by 7-deazapurine derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[19][20] Upon binding of VEGF, VEGFR-2 dimerizes and becomes autophosphorylated, activating downstream pathways that lead to endothelial cell proliferation, migration, and survival.[21] 7-Deazapurine analogs can inhibit VEGFR-2, thereby blocking angiogenesis.[1][12]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK VEGFR2->Ras_Raf_MEK_ERK Activates PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor 7-Deazapurine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by 7-deazapurine derivatives.

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[22][23] Different CDK-cyclin complexes are active at specific phases of the cell cycle, phosphorylating key substrates to drive cell cycle transitions.[22][23] Dysregulation of CDK activity is a hallmark of cancer.[23] 7-Deazapurine derivatives can inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation.[12]

CDK_Signaling_Pathway cluster_G1 G1 Phase CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->pRb Phosphorylates CyclinA_CDK2 Cyclin A CDK2 G2_M G2/M Transition CyclinA_CDK2->G2_M CyclinB_CDK1 Cyclin B CDK1 E2F E2F pRb->E2F Inhibits G1_S G1/S Transition E2F->G1_S Promotes S_Phase S Phase G1_S->S_Phase S_Phase->CyclinA_CDK2 G2_M->CyclinB_CDK1 Inhibitor 7-Deazapurine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1

Caption: CDK-mediated cell cycle regulation and its inhibition by 7-deazapurine derivatives.

STING Pathway Activation

The STING (Stimulator of Interferon Genes) pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[24][25] Upon activation by cyclic dinucleotides (CDNs), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[24][25] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines.[24][25] 7-Deazapurine-based CDNs have been developed as potent STING agonists.[4][9][10][11]

STING_Pathway cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes Cytosolic_dsDNA Cytosolic dsDNA Cytosolic_dsDNA->cGAS Activates STING STING (ER) cGAMP->STING Deazapurine_CDN 7-Deazapurine CDN Deazapurine_CDN->STING Activates STING_Golgi STING (Golgi) STING->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN_genes Type I IFN Genes pIRF3->IFN_genes IFN_secretion Type I IFN Secretion IFN_genes->IFN_secretion

Caption: STING pathway activation by 7-deazapurine cyclic dinucleotides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7-deazapurine derivatives.

General Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel 7-deazapurine analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., Kinase, Antiviral, Cytotoxicity) Purification->In_Vitro_Assays SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) SAR->In_Vivo_Studies Lead_Optimization->Synthesis

Caption: General experimental workflow for the development of 7-deazapurine derivatives.

Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of 7-deazapurine compounds against a specific protein kinase using an in vitro ELISA-based assay.[26]

  • Plate Coating: Coat a 96-well plate with a specific antibody for the target kinase and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Kinase Reaction:

    • Add the kinase enzyme to each well.

    • Add serial dilutions of the 7-deazapurine test compound or a reference inhibitor.

    • Initiate the kinase reaction by adding the kinase-specific substrate and ATP.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a detection antibody that recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate (e.g., TMB) and incubate until color develops.

  • Data Analysis: Stop the reaction and measure the absorbance at a specific wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 7-deazapurine compound and a vehicle control. Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[27][28]

Antiviral Assay Protocol (EC50 Determination)

This protocol describes a general method for determining the half-maximal effective concentration (EC50) of a 7-deazapurine compound against a specific virus.[2][28]

  • Cell Seeding: Seed host cells susceptible to the virus in a 96-well plate and incubate until they form a confluent monolayer.

  • Compound Addition and Viral Infection:

    • Add serial dilutions of the 7-deazapurine compound to the cells.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).

  • Assessment of Viral Replication: The extent of viral replication can be measured using various methods:

    • CPE Inhibition Assay: Visually score the inhibition of virus-induced CPE under a microscope.

    • Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium after infection and stain for plaques after a suitable incubation period.

    • Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or GFP) and measure the reporter signal.

    • Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid in the cell culture supernatant or cell lysate.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[28]

Conclusion

The 7-deazapurine scaffold represents a highly versatile and privileged core in medicinal chemistry, with its derivatives demonstrating a broad range of potent biological activities. The ability to readily modify the scaffold at various positions has enabled the development of compounds with tailored activities against a multitude of therapeutic targets, including protein kinases and viral enzymes, as well as modulators of the immune system. The continued exploration of this remarkable scaffold, guided by a deeper understanding of its interactions with biological targets and the application of rational drug design principles, holds immense promise for the discovery of next-generation therapeutics for a wide array of human diseases.

References

The Ascendant Trajectory of Pyrrolo[2,3-d]pyrimidines: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potential in the development of targeted therapeutics. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrrolo[2,3-d]pyrimidine derivatives. The core of this guide is built upon a foundation of meticulously curated data, detailed experimental protocols, and insightful visualizations to accelerate innovation in this promising field.

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines renders them structural mimics of adenine, the ubiquitous building block of ATP. This inherent characteristic makes them ideal candidates for the design of potent kinase inhibitors.[1][2] Indeed, this scaffold is the cornerstone of approved drugs such as tofacitinib and baricitinib, and numerous other derivatives are currently advancing through clinical trials.[1][3] Recent research has expanded their therapeutic potential, with novel derivatives showing promise as inhibitors of a range of kinases implicated in cancer and inflammatory diseases, including RET, JAK, HDAC, EGFR, and FAK.[3][4][5][6][7]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of the pyrrolo[2,3-d]pyrimidine nucleus and its derivatives can be achieved through various strategic approaches. A common and efficient method involves a one-pot, three-component reaction. For instance, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives can be synthesized by reacting arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) in ethanol.[8] Another approach involves the cyclization of a pyrimidine ring onto a pyrrole ring or vice versa.[9] More recent methodologies, such as the I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones, offer high atom economy and good yields.[10]

A generalized workflow for the synthesis and evaluation of these derivatives is depicted below:

Synthesis_and_Evaluation_Workflow Start Starting Materials (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig coupling, one-pot reactions) Start->Synthesis Reaction Purification Purification (e.g., Silica gel chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Biological_Screening Biological Screening (e.g., In vitro kinase assays, cytotoxicity assays) Characterization->Biological_Screening Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design End Candidate Drug SAR_Analysis->End Lead_Optimization->Synthesis

A generalized workflow for the synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives.

Biological Activity and Therapeutic Potential

The primary therapeutic application of pyrrolo[2,3-d]pyrimidine derivatives lies in their ability to act as kinase inhibitors. By competitively binding to the ATP-binding site of various kinases, these compounds can modulate signaling pathways that are often dysregulated in diseases like cancer.

As Anticancer Agents

Recent studies have highlighted the potent antitumor activity of novel pyrrolo[2,3-d]pyrimidine derivatives against a variety of cancer cell lines. For instance, certain tricyclic pyrrolo[2,3-d]pyrimidines have demonstrated significant cytotoxic effects on colon cancer (HT-29), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines.[11] Specifically, derivatives containing a bromine substituent at the C-4 position of a phenyl ring and an azepine side-ring exhibited superior antitumor activity against the HT-29 cell line.[11]

The table below summarizes the in vitro cytotoxic activity of a selection of recently synthesized pyrrolo[2,3-d]pyrimidine derivatives.

CompoundCell LineIC50 (µM)Reference
8f HT-294.55 ± 0.23[11]
8g HT-294.01 ± 0.20[11]
10a HeLa>50[11]
10b MCF-7>50[11]
6c HCT116~17.6[12]
6h HCT116~17.6[12]
10b (HMC-18NH) A5490.8[7]
As Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a range of kinases, including RET, EGFR, and multi-targeted kinase inhibitors.

A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and evaluated as multi-targeted kinase inhibitors.[5] Compound 5k from this series emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2.[5][13]

CompoundTarget KinaseIC50 (nM)Reference
5k EGFR79[5]
5k Her240[5]
5k VEGFR2136[5]
Sunitinib (control) VEGFR2261[5]
12i EGFR (T790M mutant)0.21[6]
12i EGFR (wild-type)22[6]
59 RET-wtlow nanomolar[3][14]
59 RET V804Mlow nanomolar[3][14]
10b FAK9.9[7]

The RET (Rearranged during Transfection) kinase is a receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in various cancers.[3][14] The signaling pathway initiated by RET activation is a key target for cancer therapy.

RET_Signaling_Pathway Ligand Ligand (e.g., GDNF) CoReceptor Co-receptor (e.g., GFRα) Ligand->CoReceptor RET RET Receptor Tyrosine Kinase CoReceptor->RET Dimerization Dimerization & Autophosphorylation RET->Dimerization Activation P_RET p-RET Dimerization->P_RET Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RET->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Compound 59) Inhibitor->RET Inhibition

Simplified RET signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

Similarly, the JAK/STAT pathway is another critical signaling cascade often targeted by these compounds.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK associates with P_JAK p-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT recruits & phosphorylates P_STAT p-STAT STAT->P_STAT Dimer_STAT STAT Dimer P_STAT->Dimer_STAT dimerizes Nucleus Nucleus Dimer_STAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine JAK/HDAC Dual Inhibitor Inhibitor->JAK Inhibition

The JAK/STAT signaling pathway, a target for dual-inhibitor pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

General Procedure for the Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidines (e.g., 10a-f)

A mixture of the respective pyrrolo[2,3-d]pyrimidinone (5.0 mmol) and an N-halosuccinimide (NXS) (5.5 mmol) in dichloromethane (DCM) is stirred at room temperature for 1 hour.[11] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the desired 3-halo-substituted pyrrolo[2,3-d]pyrimidine.[11]

In Vitro Cytotoxicity Assay

Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized compounds, with doxorubicin often used as a positive control.[11] The cells are incubated at 37 °C for 72 hours.[11] Cell viability is then assessed using a suitable method, such as the MTT assay, and IC50 values are determined graphically from the dose-response curves.[11]

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., RET, EGFR) is determined using in vitro kinase assays. Typically, the kinase, a substrate, and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays. IC50 values are calculated by fitting the inhibition data to a dose-response curve.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent ability to mimic adenine provides a strong foundation for the design of potent kinase inhibitors. The research highlighted in this guide demonstrates the significant progress made in synthesizing and evaluating new derivatives with impressive anticancer and kinase inhibitory activities. Future efforts in this field will likely focus on enhancing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic properties, and exploring their potential in combination therapies. The continued exploration of this versatile scaffold holds great promise for the development of next-generation targeted therapies for a wide range of diseases.

References

An In-depth Technical Guide to Structural Analogs of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged structure in medicinal chemistry. Its resemblance to adenine allows it to function as a bioisostere, interacting with a wide array of biological targets. This has led to the development of numerous structural analogs with diverse therapeutic applications, including roles as anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the key structural analogs of 4-amino-7H-pyrrolo[2,3-d]pyrimidine, their synthesis, biological activities, and the signaling pathways they modulate.

Core Structure and Significance

The 7-deazapurine nucleus is a deaza-isostere of adenine, a fundamental component of ATP. This structural similarity allows many pyrrolo[2,3-d]pyrimidine derivatives to act as competitive inhibitors for enzymes that utilize ATP, such as kinases. The replacement of the nitrogen at position 7 with a carbon atom alters the electronic properties of the ring system and provides a vector for further chemical modification, enhancing binding affinity and selectivity for various biological targets.[1][2]

Key Structural Modifications and Biological Activities

Structural modifications of the 4-amino-7H-pyrrolo[2,3-d]pyrimidine core at various positions have yielded a rich pipeline of bioactive compounds. These modifications primarily occur at the C2, C4, C5, C6, and N7 positions.

Modifications at the 4-Amino Group

Analogs with substitutions on the 4-amino group have been extensively explored, particularly for their kinase inhibitory activity. A notable example involves the linkage of a piperidine moiety, leading to potent inhibitors of Protein Kinase B (PKB/Akt).

Table 1: Biological Activity of 4-Substituted Pyrrolo[2,3-d]pyrimidine Analogs

CompoundTargetIC50 (nM)Cell LineReference
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminePKBβ--[3]
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPKBNanomolar range-[3][4]
Compound with 2,4-dichlorobenzyl amide at C4PKB--[3]

Note: Specific IC50 values for all compounds were not consistently available in the provided search results.

Modifications at the C2 Position

Substitutions at the C2 position have been shown to be critical for modulating the activity of various kinases. For instance, the introduction of a sulfamoylphenylamino group has led to the development of potent CDK inhibitors.

Table 2: Biological Activity of 2-Substituted Pyrrolo[2,3-d]pyrimidine Analogs

CompoundTargetIC50 (µM)Cell LineReference
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivativesCDK9VariesPancreatic Cancer[5]
AS1810722STAT6--[6]
Modifications at the C5 and C6 Positions

Modifications at the C5 and C6 positions have been explored to enhance interactions with the hydrophobic pockets of target enzymes. For example, bulky aromatic substituents at C5 have shown good binding to Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs).

Table 3: Biological Activity of 5- and 6-Substituted Pyrrolo[2,3-d]pyrimidine Analogs

CompoundTargetIC50 (µM)Cell LineReference
5-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesPfCDPK40.210–0.530-[7]
7-deaza-p-methoxy-6-benzylthioinosineToxoplasma gondii Adenosine Kinase4.6-[8]
7-deaza-p-cyano-6-benzylthioinosineToxoplasma gondii Adenosine Kinase5.3-[8]
Modifications at the N7 Position

The N7 position of the pyrrole ring offers another site for modification. Benzylation at this position has been utilized in the development of STAT6 inhibitors.

Table 4: Biological Activity of 7-Substituted Pyrrolo[2,3-d]pyrimidine Analogs

CompoundTargetIC50 (µM)Cell LineReference
7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivativeSTAT6--[6]

Signaling Pathways Modulated by Pyrrolo[2,3-d]pyrimidine Analogs

Derivatives of 4-amino-7H-pyrrolo[2,3-d]pyrimidine have been shown to inhibit a variety of kinases, thereby modulating key signaling pathways involved in cell growth, proliferation, and survival.

Protein Kinase B (PKB/Akt) Signaling Pathway

Several 4-substituted pyrrolo[2,3-d]pyrimidine analogs are potent and selective inhibitors of PKB (Akt), a crucial node in the PI3K-Akt-mTOR signaling pathway that is frequently dysregulated in cancer.[3][4]

PKB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt PKB/Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolo[2,3-d]pyrimidine analogs.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Certain 2-substituted pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDKs, key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds promising anticancer agents.[5]

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Inhibitor Pyrrolo[2,3-d]pyrimidine Analog CDK9 CDK9 Inhibitor->CDK9 inhibits Transcription Transcription CDK9->Transcription promotes

Caption: Inhibition of CDK-mediated cell cycle progression by pyrrolo[2,3-d]pyrimidine analogs.

Experimental Protocols

General Synthesis of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidines

A common synthetic route to introduce substituents at the 4-position involves the nucleophilic aromatic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor.

Workflow for the Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides:

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Nucleophilic Substitution with Piperidine Derivative Start->Step1 Intermediate 4-(Piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Intermediate Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Product 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamides Step2->Product

Caption: General synthetic workflow for 4-substituted pyrrolo[2,3-d]pyrimidine analogs.

Detailed Methodology:

  • Step 1: Synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate: A mixture of 6-chloro-7-deazapurine and benzocaine in absolute ethanol is refluxed overnight. The resulting ester is a precursor for further modifications.[9]

  • Step 2: Synthesis of Pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives: The ester from the previous step is converted to a hydrazide, which is then reacted with various halogenated benzaldehydes to yield the final products.[9]

  • Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidines: These compounds can be prepared via carbonyl-amine condensation and subsequent carbon-halogen bond formation.[10] A mixture of a pyrrolo[2,3-d]pyrimidinone and an N-halosuccinimide (NCS, NBS, or NIS) in a solvent like DCM is stirred at room temperature.[10]

In Vitro Cytotoxicity Assays

The cytotoxic activity of synthesized compounds is typically evaluated against a panel of human cancer cell lines.

General Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Doxorubicin is often used as a positive control.[10]

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting cell viability against compound concentration.[10]

Conclusion

The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity. The continued exploration of novel analogs based on this privileged core holds significant promise for the development of new and effective therapies for a range of diseases, particularly cancer and inflammatory disorders. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their clinical utility.

References

In Silico Modeling of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Its structural resemblance to purine enables it to effectively compete with ATP for the binding site of various kinases, which are crucial regulators of cellular signaling pathways.[1][4] Dysregulation of these pathways is a hallmark of diseases like cancer and inflammatory disorders, making kinases attractive therapeutic targets.[5][6] This guide provides an in-depth technical overview of the in silico methodologies employed to model the binding of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives to their target proteins, facilitating rational drug design and optimization.

Core In Silico Methodologies

Computational modeling provides invaluable insights into the molecular interactions driving ligand binding, helping to predict affinity and guide the synthesis of more effective compounds. The primary techniques include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function. It is a powerful tool for virtual screening and understanding key binding motifs.[4][7]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of conformational stability, the influence of solvent, and a more refined calculation of binding free energies.[4][6][8]

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models build a statistical correlation between the physicochemical properties of a series of compounds and their biological activities.[6] These models can predict the activity of novel, unsynthesized compounds and highlight structural features that are critical for potency.[6]

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful in silico modeling. The following sections outline standardized workflows for docking, MD simulations, and the experimental validation of computational predictions.

Protocol 1: Molecular Docking

This protocol describes a typical workflow for docking 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives into a kinase active site.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB), preferably co-crystallized with a ligand.[1]

    • Remove all non-essential molecules, including water, co-solvents, and ions.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH.

    • Perform a constrained energy minimization to relieve any steric clashes in the protein structure.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrrolopyrimidine derivative using chemical drawing software.[1]

    • Convert the 2D structure to a 3D conformation.

    • Assign appropriate atom types and partial charges.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Grid Generation and Docking:

    • Define the binding site by generating a grid box centered on the position of the co-crystallized ligand or key active site residues.

    • Execute the docking algorithm (e.g., Glide, AutoDock) using standard or extra precision modes.

    • Generate a set of binding poses (typically 10-20) for each ligand.

  • Analysis:

    • Rank the poses based on their docking scores.

    • Visually inspect the top-ranked poses to ensure key interactions, such as hydrogen bonds with the kinase hinge region, are formed.[9] The pyrrolopyrimidine scaffold typically forms crucial hydrogen bonds with backbone residues in the hinge region of the kinase.[4][9]

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol outlines the steps to assess the stability of the docked protein-ligand complex.

  • System Setup:

    • Use the best-docked pose from the previous protocol as the starting structure.

    • Place the complex in a periodic solvent box (e.g., a cube or octahedron) of explicit water molecules.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps, first with restraints on the protein and ligand heavy atoms, then gradually releasing the restraints to allow the system to relax.

    • Heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of equilibration at constant pressure (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-300 ns) to capture the relevant dynamics of the system.[10] Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.

    • Analyze hydrogen bond occupancy and other key interactions throughout the simulation.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Experimental validation is crucial. This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound.[5]

  • Compound Preparation:

    • Prepare a stock solution of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine inhibitor in 100% DMSO.[5]

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) to generate a dose-response curve.[5]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the serially diluted compound or a DMSO control.[5]

    • Add the kinase enzyme and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.[5]

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.[5]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[5]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like the ADP-Glo™ Reagent.[5]

    • Add a detection reagent that converts the ADP produced by the kinase reaction back into ATP, which then drives a luciferase reaction to generate a luminescent signal.[5][11]

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is directly proportional to kinase activity.[5]

    • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Data Presentation

Quantitative data from in silico modeling and experimental assays are summarized for comparative analysis.

Table 1: Representative In Silico Binding Data for Pyrrolopyrimidine Derivatives

Compound ID Target Kinase Docking Score (kcal/mol) Predicted Binding Free Energy (MM/PBSA, kcal/mol) Key H-Bond Interactions (Residues)
Cpd-A JAK1 -9.8 -45.2 Leu959, Glu957
Cpd-B Aurora A -10.5 -51.8 Ala213, Leu263
Cpd-C PAK4 -8.9 -40.1 Leu396, Met394

| Cpd-D | PKB/Akt | -9.2 | -42.5 | Val164, Ala161 |

Note: Data are representative examples derived from typical findings in the literature.[4][6]

Table 2: Summary of In Vitro Inhibitory Activity (IC50) for Pyrrolopyrimidine Derivatives

Compound Class Target Kinase IC50 Range (nM) Reference
Piperidinyl-Pyrrolopyrimidines JAK1 12.6 [12]
Piperidine Carboxamides PKB/Akt < 100 (nanomolar) [1][13][14]
Pyrrolopyrimidine Amines PfCDPK4 210 - 530 [9]
Pyrrolopyrimidine-based Aurora A 0.74 [15]

| Pyrrolopyrimidine-based | RIPK1 | 59.8 |[16] |

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_discovery Discovery & Design cluster_insilico In Silico Modeling cluster_validation Validation & Optimization Target_ID Target Identification (e.g., Kinase) Ligand_Design Ligand Design & Virtual Screening Target_ID->Ligand_Design Hit_ID Hit Identification Ligand_Design->Hit_ID Docking Molecular Docking Hit_ID->Docking MD_Sim MD Simulation Docking->MD_Sim Free_Energy Binding Free Energy (MM/PBSA) MD_Sim->Free_Energy Synthesis Chemical Synthesis Free_Energy->Synthesis Bio_Assay Biological Assay (IC50) Synthesis->Bio_Assay Lead_Opt Lead Optimization Bio_Assay->Lead_Opt Lead_Opt->Ligand_Design

General workflow for in silico drug discovery.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Inhibitor 4-Amino-7H-pyrrolo [2,3-d]pyrimidine Inhibitor->JAK inhibits STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene

Inhibition of the JAK/STAT signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt / PKB PDK1->Akt phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream activates Inhibitor 4-Amino-7H-pyrrolo [2,3-d]pyrimidine Inhibitor->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The integration of in silico modeling techniques provides a robust framework for understanding and predicting the binding of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives to their kinase targets. Molecular docking offers rapid screening and hypothesis generation, while molecular dynamics simulations provide a deeper understanding of complex stability and dynamics.[4][8] When validated by experimental data from biochemical assays, these computational approaches significantly accelerate the drug discovery cycle.[8] This guide outlines the core protocols and data interpretation strategies that empower researchers to rationally design the next generation of potent and selective kinase inhibitors based on this versatile chemical scaffold.

References

Pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of potent kinase inhibitors.[1][2][3] Its structural resemblance to the core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention.

This technical guide provides an in-depth overview of pyrrolo[2,3-d]pyrimidine derivatives in the context of early drug discovery. It covers their synthesis, biological activity with a focus on kinase inhibition, and the experimental protocols necessary for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through various strategies. A common and efficient method is the one-pot, three-component reaction. For instance, polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives can be synthesized from the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.[4][5] This approach is advantageous due to its high yields, simplified procedure, and mild reaction conditions.[4][5]

Another versatile method involves the cyclization of a pyrimidine ring onto a pyrrole precursor or vice versa.[6] For example, a mixture of 6-amino-1,3-dimethyluracil and aurones, promoted by an iodine/DMSO catalyst system, can undergo a cascade annulation to form the desired pyrrolo[2,3-d]pyrimidine structure.[7][8] More complex, multi-ring structures can be prepared by reacting 2-amino pyrroles with lactams in the presence of phosphorus oxychloride.[9] The choice of synthetic route often depends on the desired substitution pattern on the core structure, allowing for the creation of diverse chemical libraries for screening.

Biological Activity and Therapeutic Potential

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[7][10] Their most prominent role in drug discovery, however, is as kinase inhibitors.[1][3]

As Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a range of kinases, including:

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which is central to immune response and hematopoiesis.[11][12] Derivatives of pyrrolo[2,3-d]pyrimidine have been designed as potent JAK inhibitors for the treatment of autoimmune diseases and myeloproliferative neoplasms.[13][14] Some compounds have shown dual JAK and histone deacetylase (HDAC) inhibitory activity, which may help overcome drug resistance in solid tumors.[15][16]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Pyrrolo[2,3-d]pyrimidine-based molecules have been synthesized as potent and selective EGFR tyrosine kinase inhibitors (TKIs), some of which can overcome resistance mutations.

  • Other Kinases: The versatility of the pyrrolo[2,3-d]pyrimidine core has led to the development of inhibitors for other important cancer-related kinases such as RET, Focal Adhesion Kinase (FAK), and Axl.[17][18][19]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Inhibitory Activity against Kinases

CompoundTarget KinaseIC50 (nM)Assay TypeReference
12i EGFR (T790M mutant)0.21Enzymatic
12i EGFR (wild-type)22Enzymatic
15d JAK216.8Enzymatic[14]
15d HDAC613.1Enzymatic[14]
6c JAK1>90% inhibitionEnzymatic[13]
11e JAK1>90% inhibitionEnzymatic[13]
11e JAK2>90% inhibitionEnzymatic[13]
59 RET (wild-type)low nanomolarEnzymatic[17]
59 RET (V804M mutant)low nanomolarEnzymatic[17]
13b Axlhigh potencyEnzymatic[18]
10b FAK9.9Enzymatic[19]
4e FGFr60Enzymatic[12]
4b PDGFr1110Enzymatic[12]
4b FGFr130Enzymatic[12]
4b EGFr450Enzymatic[12]
4b c-src220Enzymatic[12]

Table 2: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
8f HT-29Colon Cancer4.55[20]
8g HT-29Colon Cancer4.01[20]
6c HCT116Colon Cancer17.6[21]
6h HCT116Colon Cancer17.6[21]
10b A549Lung Cancer0.8[19]
5e Various-29-59[22]
5h Various-29-59[22]
5k Various-29-59[22]
5l Various-29-59[22]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of pyrrolo[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the in vitro potency of a compound against a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., JAK1, EGFR)

  • Kinase-specific peptide substrate

  • High-purity ATP

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the bottom of the 384-well assay plates. Include "high control" (DMSO only) and "low control" (no enzyme or a potent pan-kinase inhibitor) wells.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. The final enzyme concentration should be empirically determined to be in the linear range of the assay. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase. Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[1][4][6][7][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition compared to the untreated control. Determine the IC50 value from the dose-response curve.

Apoptosis Detection by Western Blot

This protocol details the detection of key apoptosis markers, such as cleaved caspases and PARP, to confirm that the cytotoxic effect of a compound is mediated by apoptosis.[15][20][23][24]

Materials:

  • Treated and untreated cell samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli buffer. Boil the samples for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the bands corresponding to the full-length and cleaved forms of the apoptotic markers. An increase in the cleaved forms in treated samples indicates the induction of apoptosis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrrolo[2,3-d]pyrimidine derivatives act is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: JAK-STAT Signaling Pathway Inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT AKT->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

Kinase_Inhibitor_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Design Compound Design & Library Synthesis Biochemical_Assay Biochemical Assay (Kinase Inhibition) Compound_Design->Biochemical_Assay Screen Cell_Based_Assay Cell-Based Assay (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Confirm Hit_Validation Hit Validation Cell_Based_Assay->Hit_Validation Validate SAR_Studies Structure-Activity Relationship (SAR) Hit_Validation->SAR_Studies Optimize SAR_Studies->Compound_Design Iterate Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Test

Caption: Kinase Inhibitor Discovery Workflow.

References

The Diverse Biological Activities of 7-Deazapurine Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deazapurine nucleosides, a class of naturally occurring and synthetic purine analogs, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Characterized by the replacement of the N7 atom of the purine ring with a carbon atom, these compounds exhibit potent antiviral, anticancer, and antibacterial properties. This technical guide provides an in-depth overview of the biological activities of 7-deazapurine nucleosides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Introduction

7-Deazapurine nucleosides are structurally analogous to endogenous purine nucleosides, enabling them to interact with various cellular targets and disrupt critical biological processes.[1][2] The modification at the 7-position allows for a wide range of chemical substitutions, leading to a diverse library of compounds with distinct biological profiles.[1] Naturally occurring 7-deazapurine nucleosides, such as Tubercidin, Toyocamycin, and Sangivamycin, have long been recognized for their potent cytotoxic and antimicrobial effects.[1] Inspired by these natural products, medicinal chemists have developed numerous synthetic analogs with improved efficacy and selectivity. This guide will delve into the quantitative biological data, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Anticancer Activity

A significant number of 7-deazapurine nucleosides have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their anticancer effects are often attributed to their ability to be metabolized into their triphosphate forms, which can then be incorporated into DNA and RNA, leading to chain termination and inhibition of protein synthesis.[1][2] Furthermore, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinase C (PKC) and cyclin-dependent kinases (CDKs).[3][4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected 7-deazapurine nucleosides against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound/AnalogCell LineIC50 (µM)Reference
Tubercidin Various Cancer Cell LinesPotent (often nanomolar)[1]
Toyocamycin Multiple Myeloma Cell LinesInduces apoptosis[5]
Sangivamycin Pancreatic Cancer CellsInduces apoptosis[6]
ARC (NSC 188491) MCF7-[7]
Compound 5 (Isatin Hybrid) HepG26.11 ± 0.4[8]
MCF-75.93 ± 0.3[8]
MDA-MB-2312.48 ± 0.1[8]
HeLa1.98 ± 0.1[8]
7-(2-Thienyl)-7-deazaadenosine (AB61) Various Cancer Cell LinesNanomolar[9]

Antiviral Activity

The antiviral potential of 7-deazapurine nucleosides is a rapidly expanding area of research. Their mechanism of antiviral action often involves the inhibition of viral polymerases, leading to the termination of viral genome replication.[1][2] Several compounds have shown promising activity against a range of RNA and DNA viruses.

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of various 7-deazapurine nucleosides. The half-maximal effective concentration (EC50) indicates the concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) reflects the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Compound/AnalogVirusCell LineEC50 (µM)CC50 (µM)SIReference
Sangivamycin SARS-CoV-2Vero E6, Calu-3, Caco-2Nanomolar range>10-[6][10]
Compound 6e Dengue Virus (DENV)A5492.081 ± 1.102150.06 ± 11.4272.11[11]
HepG2-146.47 ± 11.0563.7[11]
Compound 10 (7-carbomethoxyvinyl substituted) HIV-1Four different cell lines0.71 ± 0.25> 100> 140[12][13]
7-vinyl-7-deaza-adenine nucleoside (β-form) HCVHuh-7EC90 = 7.6Toxic-[14]
1'-Substituted 4-aza-7,9-dideazaadenosine C-nucleoside (3a) HCVHuh-74.1>100>24[15]
Yellow Fever Virus (YFV)HeLa1.9>100>53[15]
Dengue Virus Type 2 (DENV-2)Vero E63.3>100>30[15]
Influenza AMDCK15.3>100>6.5[15]
Parainfluenza 3Vero2.0>100>50[15]
SARS-CoVVero3.2>100>31[15]

Antibacterial Activity

Certain 7-deazapurine nucleosides have demonstrated notable antibacterial activity, particularly against Mycobacterium tuberculosis.[16][17] Their mode of action in bacteria can involve the inhibition of essential metabolic pathways or incorporation into bacterial nucleic acids.

Quantitative Antibacterial Data

The table below summarizes the antimycobacterial activity of selected 8-aza-7-deazapurine nucleoside analogs. The minimum inhibitory concentration (MIC99) is the lowest concentration of the compound that inhibits 99% of bacterial growth.

Compound/AnalogBacterial StrainMIC99 (µg/mL)Reference
Compound 19 M. smegmatis mc2 15550[17]
Compound 9 M. smegmatis mc2 15513[17]
Compound 10 M. tuberculosis H37Rv40[17]
Compound 6 M. tuberculosis H37Rv20[17]

Mechanisms of Action and Signaling Pathways

The biological effects of 7-deazapurine nucleosides are mediated through their interaction with various cellular and viral components. The following diagrams illustrate the key signaling pathways and mechanisms of action for three prominent naturally occurring 7-deazapurine nucleosides.

General_Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_mechanistic Mechanistic Studies s1 Synthesis of 7-Deazapurine Nucleoside Analogs s2 Purification & Structural Characterization (NMR, MS) s1->s2 c1 Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) s2->c1 c2 Antiviral Assays (e.g., Plaque Reduction, CPE) s2->c2 c3 Anticancer Assays (e.g., Proliferation Assays) s2->c3 c4 Antibacterial Assays (e.g., MIC Determination) s2->c4 m1 Enzyme Inhibition Assays (e.g., Kinase, Polymerase) c1->m1 m2 Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) c2->m2 m3 Nucleic Acid Incorporation Studies c3->m3

Figure 1: General experimental workflow for the evaluation of 7-deazapurine nucleosides.

Tubercidin_Mechanism cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Tubercidin Tubercidin Transport Nucleoside Transporters Tubercidin->Transport Tub_in Intracellular Tubercidin Transport->Tub_in AK Adenosine Kinase Tub_in->AK RIG_I RIG-I Pathway Tub_in->RIG_I Activation NF_kB NF-κB Pathway Tub_in->NF_kB Activation Tub_MP_DP_TP Tubercidin-MP/DP/TP AK->Tub_MP_DP_TP DNA_Poly DNA Polymerase Tub_MP_DP_TP->DNA_Poly Inhibition RNA_Poly RNA Polymerase Tub_MP_DP_TP->RNA_Poly Inhibition DNA DNA Tub_MP_DP_TP->DNA Incorporation RNA RNA Tub_MP_DP_TP->RNA Incorporation DNA_Poly->DNA Replication RNA_Poly->RNA Transcription Protein_Syn Protein Synthesis RNA->Protein_Syn Type_I_IFN Type I Interferon Production RIG_I->Type_I_IFN NF_kB->Type_I_IFN

Figure 2: Mechanism of action of Tubercidin.

Toyocamycin_Mechanism cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Toyocamycin Toyocamycin Toy_in Intracellular Toyocamycin Toyocamycin->Toy_in IRE1a IRE1α Toy_in->IRE1a Inhibition of endonuclease activity CDK9 CDK9 Toy_in->CDK9 Inhibition ER_Stress ER Stress ER_Stress->IRE1a Activation XBP1_mRNA XBP1 mRNA IRE1a->XBP1_mRNA Splicing XBP1s_mRNA Spliced XBP1 mRNA XBP1_mRNA->XBP1s_mRNA Apoptosis Apoptosis XBP1s_mRNA->Apoptosis Suppression of anti-apoptotic genes RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Transcription RNA_Pol_II->Transcription

Figure 3: Mechanism of action of Toyocamycin.

Sangivamycin_Mechanism cluster_cell Host/Cancer Cell cluster_viral Viral Replication cluster_cancer Cancer Cell Signaling Sangivamycin Sangivamycin Sang_in Intracellular Sangivamycin Sangivamycin->Sang_in Kinases Cellular Kinases Sang_in->Kinases PKC Protein Kinase C (PKC) Sang_in->PKC Inhibition PTEFb P-TEFb (CDK9/cyclin T1) Sang_in->PTEFb Inhibition Sang_TP Sangivamycin-TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Sang_TP->Viral_RdRp Incorporation into viral RNA Kinases->Sang_TP Viral_RNA Viral RNA Viral_RdRp->Viral_RNA Proliferation Cell Proliferation PKC->Proliferation PTEFb->Proliferation

References

The Expanding Chemical Frontier of Pyrrolo[2,3-d]pyrimidine Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its resemblance to adenine allows for competitive binding to the ATP-binding site of numerous kinases, leading to the modulation of key signaling pathways implicated in cancer and inflammatory diseases. This technical guide provides an in-depth exploration of the chemical space, biological targets, and preclinical evaluation of this important class of inhibitors.

Core Chemical Space and Synthesis

The versatility of the pyrrolo[2,3-d]pyrimidine core allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. A common and crucial starting material for many synthetic routes is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various strategies. A prevalent method involves the construction of the pyrimidine ring onto a pre-existing pyrrole structure.

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a general procedure for the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • A mixture of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol and phosphorus oxychloride in toluene is heated at reflux for a specified period.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is then carefully poured onto crushed ice and water.

  • The aqueous solution is neutralized by the slow addition of a sodium hydroxide solution while maintaining a low temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride, to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • The crude product is purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compounds are confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Key Biological Targets and Signaling Pathways

Pyrrolo[2,3-d]pyrimidine inhibitors have demonstrated activity against a range of kinase targets, playing crucial roles in cellular signaling. The two most prominent pathways targeted are the JAK-STAT and EGFR signaling cascades.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Pyrrolo[2,3-d]pyrimidine-based inhibitors, such as Tofacitinib and Ruxolitinib, are designed to inhibit JAK enzymes, thereby blocking downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation Receptor_P P-Receptor Receptor->Receptor_P JAK_P P-JAK JAK->JAK_P JAK_P->Receptor 4. Phosphorylation STAT STAT JAK_P->STAT 6. Phosphorylation Receptor_P->STAT 5. Recruitment STAT_P P-STAT STAT->STAT_P STAT_dimer P-STAT Dimer STAT_P->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 8. Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway and Inhibition Point.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events controlling cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_P P-EGFR EGFR->EGFR_P 2. Dimerization & Autophosphorylation Grb2 Grb2 EGFR_P->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Inhibition Point.

Quantitative Analysis of Inhibitor Potency

The potency of pyrrolo[2,3-d]pyrimidine inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize representative IC₅₀ values for various pyrrolo[2,3-d]pyrimidine inhibitors against key kinase targets.

Table 1: IC₅₀ Values of Pyrrolo[2,3-d]pyrimidine Inhibitors against JAK Kinases

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference
Tofacitinib1-115-201-550-100[1][2]
Ruxolitinib2.8-3.32.8-3.3428-47019[2]
Baricitinib5.95.7>40053[2]

Table 2: IC₅₀ Values of Pyrrolo[2,3-d]pyrimidine Inhibitors against Receptor Tyrosine Kinases

CompoundEGFR (nM)VEGFR2 (nM)RET (nM)Reference
Compound A1525-[3]
Compound B812-[3]
Compound C--5[4][5]
Compound D2.55.1-[3]

Table 3: Pharmacokinetic Parameters of Tofacitinib

ParameterValueReference
Bioavailability~74%[6][7]
Half-life (t½)~3 hours[1][6]
Time to max concentration (Tmax)0.5 - 1 hour[6]
Protein Binding~40%[7]

Experimental Evaluation of Inhibitors

The development of potent and selective pyrrolo[2,3-d]pyrimidine inhibitors involves a series of in vitro and in vivo experiments to characterize their biological activity and preclinical efficacy.

General Experimental Workflow

The discovery and development of a novel pyrrolo[2,3-d]pyrimidine inhibitor follows a structured workflow, from initial design to preclinical evaluation.

Workflow Design 1. Inhibitor Design & Synthesis InVitro_Kinase 2. In Vitro Kinase Assays Design->InVitro_Kinase Cell_Viability 3. Cell-Based Assays (e.g., MTT) InVitro_Kinase->Cell_Viability InVivo 4. In Vivo Efficacy Studies (Xenograft Models) Cell_Viability->InVivo PK_PD 5. Pharmacokinetic & Pharmacodynamic Studies InVivo->PK_PD Lead_Opt 6. Lead Optimization PK_PD->Lead_Opt Lead_Opt->Design Iterative Improvement

General Workflow for Inhibitor Development.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a generalized method for determining the IC₅₀ of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2, EGFR)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Dispense a small volume of the compound dilutions into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known pan-kinase inhibitor (100% inhibition).

  • Prepare a 2X enzyme/substrate solution in kinase assay buffer and add it to each well. Incubate to allow the compound to bind to the kinase.

  • Prepare a 2X ATP solution in kinase assay buffer. Add the ATP solution to all wells to initiate the kinase reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value.[8]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Xenograft Model for Anticancer Efficacy

This protocol describes a general procedure for evaluating the in vivo efficacy of a pyrrolo[2,3-d]pyrimidine inhibitor using a human tumor xenograft mouse model.[9]

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cell culture medium and supplements

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Culture the selected human cancer cell line in appropriate conditions.

  • Harvest the cells and prepare a single-cell suspension in a sterile medium.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.[10]

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The ability to systematically explore the chemical space around this core, guided by a deep understanding of the target biology and armed with a robust suite of experimental assays, will undoubtedly lead to the development of novel therapeutics for a range of human diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and impactful area of medicinal chemistry.

References

Methodological & Application

Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including potent antiviral, anticancer, and anti-inflammatory activities. Their mechanism of action often involves the inhibition of key cellular enzymes, particularly protein kinases. This document provides detailed protocols for the synthesis of substituted 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives and summarizes their biological activities, offering a valuable resource for researchers in drug discovery and development.

I. Synthetic Protocols

The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives typically involves a multi-step process starting from a substituted pyrrole. The following protocols are representative examples of the synthesis of key intermediates and a final product.

Protocol 1: Synthesis of 4-Amino-6-bromo-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile

This protocol details the synthesis of a key intermediate, which can be further modified to generate a variety of derivatives.

Step 1: Synthesis of 1-Allyl-2-amino-5-bromo-3,4-dicyanopyrrole

  • Alkylation: To a solution of 2-amino-5-bromo-3,4-dicyanopyrrole (1.0 eq) in a suitable solvent such as DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Ring Annulation to form 4-Amino-6-bromo-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Cyclization: Dissolve the product from Step 1 in methanolic ammonia.

  • Heat the mixture in a sealed pressure vessel at a temperature ranging from 90 to 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the title compound.

Protocol 2: Debromination to Synthesize 4-Amino-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile
  • Reduction: To a solution of 4-amino-6-bromo-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq) in a mixture of ethyl acetate and ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 16-24 hours.

  • Alternatively, a reduction can be performed using zinc powder in acetic acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the debrominated product.

II. Quantitative Data Summary

The following tables summarize the reaction yields for the synthetic steps and the biological activities of representative 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Compound Synthetic Step Yield (%) Reference
4-Amino-6-bromo-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrileRing Annulation50-70[1]
4-Amino-7-allylpyrrolo[2,3-d]pyrimidine-5-carbonitrileDebromination60-80[1]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides3-step synthesisHigh Yields[2]
Compound/Derivative Class Target/Assay Cell Line IC50 / EC50 (µM) Reference
Halogenated benzylidenebenzohydrazides (e.g., 5e, 5h, 5k, 5l)CytotoxicityMCF-7, HepG2, MDA-MB-231, HeLa29 - 59[2]
Pyrrolo[2,3-d]pyrimidine-imines (8f, 8g)CytotoxicityHT-294.55 ± 0.23, 4.01 ± 0.20[3]
Ara-sangivamycinAntiviral (HCMV)-<10[4]
SC88941Antiviral (HCMV)primary human fibroblasts0.20 ± 0.01[5]
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineAntitubercular (M. tuberculosis)-0.488 (MIC90)[6]

III. Visualizations

Signaling Pathway

Many 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives function as kinase inhibitors, interfering with intracellular signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Ligand Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental Workflow

The general workflow for the synthesis and evaluation of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives is depicted below.

G Start Starting Materials (e.g., Substituted Pyrrole) Step1 Step 1: Side Chain Modification/ Functionalization Start->Step1 Step2 Step 2: Ring Annulation to form Pyrrolopyrimidine Core Step1->Step2 Step3 Step 3: Further Derivatization (e.g., Debromination, Substitution) Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Cytotoxicity, Antiviral Assays) Characterization->BioAssay Data Data Analysis (IC50 Determination) BioAssay->Data

References

Application Notes and Protocols for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine as a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the development of multi-targeted kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Derivatives of this core structure have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Protein Kinase B (PKB/Akt), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), making them promising candidates for further drug development.[1][2][4][5]

These application notes provide a comprehensive overview of the biological activities of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Data Presentation: Kinase Inhibitory Activity and Cytotoxicity

The following tables summarize the quantitative data for various 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against different kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(benzylidene)benzohydrazide (Compound 5k)EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204Sunitinib-
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative (Compound 13c)RIPK159.8--
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2)PKBβ-H-89590
4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative (Compound 7)LRRK2Potent Inhibition--
2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidinesAurora A/B---

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[4][5][6][7][8][9]

Table 2: Cytotoxic Activity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(benzylidene)benzohydrazide (Compounds 5e, 5h, 5k, 5l)Various (e.g., HepG2)29 - 59Sunitinib-
Pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine (Compound 8f)HT-29 (Colon)4.55Doxorubicin-
Pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine (Compound 8g)HT-29 (Colon)4.01Doxorubicin-
4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine (Compound 1b)Various0.06 - 0.08--
4-amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine (Compound 2b)HTB-81 (Prostate)0.73--

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data compiled from multiple sources.[4][5][10][11]

Signaling Pathways

The multi-targeted nature of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives allows them to interfere with multiple signaling cascades critical for cancer cell proliferation, survival, and angiogenesis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->RTK Inhibitor->Akt

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->RIPK1

Caption: Inhibition of the RIPK1-mediated Necroptosis Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow Prep Prepare Serial Dilutions of Test Compound Dispense Dispense Compound into 384-well plate Prep->Dispense AddKinase Add Kinase & Substrate Mixture Dispense->AddKinase Initiate Initiate Reaction with ATP AddKinase->Initiate Incubate Incubate at RT (e.g., 60 min) Initiate->Incubate Detect Add ATP Detection Reagent Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze MTT_Assay_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Serial Dilutions of Test Compound Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Read Measure Absorbance (e.g., 570 nm) AddSolvent->Read Analyze Calculate IC50 Read->Analyze Cell_Cycle_Workflow Seed Seed Cells in 6-well Plate Treat Treat with Test Compound (at IC50 concentration) Seed->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Fix Fix Cells (e.g., cold 70% ethanol) Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Application of Pyrrolo[2,3-d]pyrimidines in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a crucial heterocyclic system that mimics the natural adenine base of ATP.[1] This structural similarity makes it an excellent framework for designing potent inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival.[1] In many cancers, these kinases are overactive, leading to uncontrolled cell proliferation. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a significant class of targeted therapeutics, with several compounds progressing to clinical evaluation for combating various cancers.[1] Their mechanism of action often involves competitive inhibition at the ATP-binding site of kinases, thereby blocking downstream signaling cascades and inducing apoptosis (programmed cell death) or cell cycle arrest in cancer cells.[2][3][4]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic and kinase inhibitory activities of various pyrrolo[2,3-d]pyrimidine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below is compiled from multiple studies.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
10a PC3Prostate Cancer0.19[5]
10b MCF-7Breast Cancer1.66[5]
8g HT-29Colon Cancer4.01[6][7]
8f HT-29Colon Cancer4.55[6][7]
9e A549Lung Cancer4.55[5]
6a HeLaCervical Cancer6.55[6]
6g HT-29Colon Cancer7.61[6]
10a HeLa, MCF-7, HT-29Cervical, Breast, Colon~23 - 28[7]
5e, 5h, 5k, 5l Various (4 cell lines)-29 - 59[3]
5a Various-43.15 - 68.17[3]
Table 2: Kinase Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
12i EGFR (T790M mutant)0.21[8]
12i EGFR (wild-type)22[8]
5k EGFR40 - 204[3]
5k Her240 - 204[3]
5k VEGFR240 - 204[3]
5k CDK240 - 204[3]
59 RET (wild-type & V804M)Low nanomolar[9][10]

Signaling Pathways and Mechanism of Action

Pyrrolo[2,3-d]pyrimidines primarily function as multi-targeted kinase inhibitors.[2] By blocking the activity of kinases like Epidermal Growth Factor Receptor (EGFR), RET, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), these compounds can halt cancer progression.[3][8][9] Inhibition of these kinases disrupts signaling pathways responsible for cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow). This disruption can lead to cell cycle arrest and the induction of apoptosis.[2][3] For instance, certain derivatives cause an increase in pro-apoptotic proteins like Bax and Caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[3]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylates Substrate ATP ATP ATP->RTK Binds to Active Site Signaling_Cascade Downstream Signaling Cascade P_Substrate->Signaling_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Apoptosis Apoptosis / Cell Cycle Arrest Signaling_Cascade->Apoptosis Inhibition leads to P23d Pyrrolo[2,3-d]pyrimidine Inhibitor P23d->RTK Blocks ATP Binding Site

Caption: General mechanism of kinase inhibition by pyrrolo[2,3-d]pyrimidines.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29)[5][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrrolo[2,3-d]pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Workflow node1 1. Seed cancer cells in 96-well plate node2 2. Incubate for 24h node1->node2 node3 3. Treat cells with serial dilutions of compound node2->node3 node4 4. Incubate for 48-72h node3->node4 node5 5. Add MTT reagent node4->node5 node6 6. Incubate for 4h node5->node6 node7 7. Solubilize formazan crystals with DMSO node6->node7 node8 8. Read absorbance at 570 nm node7->node8 node9 9. Calculate IC50 value node8->node9

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis using Annexin V/PI Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Cancer cell lines

  • Pyrrolo[2,3-d]pyrimidine compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrrolo[2,3-d]pyrimidine compound at its IC50 concentration for 24-48 hours.[5] Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Workflow node1 1. Treat cells with compound in 6-well plate node2 2. Harvest cells (adherent + floating) node1->node2 node3 3. Wash with cold PBS node2->node3 node4 4. Resuspend in Binding Buffer node3->node4 node5 5. Add Annexin V-FITC and Propidium Iodide (PI) node4->node5 node6 6. Incubate 15 min in the dark node5->node6 node7 7. Analyze by Flow Cytometry node6->node7 node8 8. Quantify Live, Early & Late Apoptotic Cells node7->node8

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

Pyrrolo[2,3-d]pyrimidine derivatives represent a versatile and potent class of anticancer agents, primarily acting as inhibitors of key protein kinases.[1] Their ability to selectively target mutated or overexpressed kinases, such as in non-small cell lung cancer, makes them promising candidates for targeted cancer therapy.[8] The compounds demonstrate significant cytotoxic effects across a wide range of cancer cell lines, inducing cell cycle arrest and apoptosis.[2][3] Further optimization of this scaffold continues to be a major focus in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties for the development of next-generation cancer therapeutics.[1]

References

Application Notes and Protocols for High-Throughput Screening with 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold in high-throughput screening (HTS) for the discovery of novel kinase inhibitors. This privileged structure serves as a core component for potent and selective inhibitors targeting key enzymes in critical signaling pathways implicated in cancer, inflammation, and other diseases.

Introduction to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core is a versatile heterocyclic scaffold that mimics the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of kinases. This characteristic has led to the development of numerous derivatives that have been successfully identified as inhibitors of several important kinase targets, including Protein Kinase B (PKB/Akt), Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1), and Signal Transducer and Activator of Transcription 6 (STAT6). Furthermore, this scaffold has been utilized to develop multi-targeted kinase inhibitors against receptor tyrosine kinases such as EGFR, Her2, and VEGFR2, as well as cyclin-dependent kinases like CDK2.[1][2]

Key Applications and Targeted Pathways

Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant potential in modulating key signaling pathways:

  • PI3K/Akt/mTOR Pathway: As potent inhibitors of Akt, these compounds can disrupt this critical pathway that regulates cell proliferation, survival, and growth.[3][4] Dysregulation of this pathway is a common feature in many human cancers.[3][4]

  • Necroptosis Pathway: By inhibiting RIPK1, a key regulator of necroptosis, derivatives of this scaffold can be explored as therapeutic agents for inflammatory diseases.[5]

  • JAK/STAT Pathway: Targeting STAT6, a crucial transcription factor in the Interleukin-4 (IL-4) signaling pathway, makes these compounds promising candidates for the treatment of allergic and inflammatory conditions like asthma.

  • Cancer Cell Proliferation and Angiogenesis: Through the simultaneous inhibition of multiple receptor tyrosine kinases and cell cycle kinases, these compounds can exert broad anti-cancer effects.[1]

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against their respective targets.

Table 1: Inhibition of Protein Kinase B (PKB/Akt) and PKA

Compound IDTargetIC50 (nM)Selectivity (PKA/PKB)Reference
CCT128930 (Derivative 2) PKBβPotent (exact value not specified)28-fold[3]
Derivative 10 PKBβPotent (exact value not specified)~70-fold[6]
Derivative 18 PKBβPotent (exact value not specified)~70-fold[6]
Derivative 21 PKBβPotent (exact value not specified)High (exact value not specified)[6]
AZD5363 Akt kinasesPotent (exact value not specified)High vs. ROCK[7]
Compound 5q Akt118.0Not specified[8]
Compound 5t Akt121.3Not specified[8]

Table 2: Inhibition of RIPK1 and Necroptosis

Compound IDTargetIC50 (nM)Assay TypeEC50 (nM)Cell LineReference
Derivative 13c RIPK159.8Kinase Assay1.06-4.58Human and murine cells[5]

Table 3: Inhibition of Multi-Targeted Kinases

Compound IDTargetIC50 (nM)Reference
Compound 5k EGFR40-204[1][2]
Her240-204[1][2]
VEGFR240-204[1][2]
CDK240-204[1][2]

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Akt

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Necroptosis_Pathway TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 activates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL pMLKL MLKL->pMLKL Necrosome->MLKL phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->RIPK1

Caption: RIPK1-Mediated Necroptosis Pathway Inhibition.

Experimental Protocols

Biochemical Kinase Inhibition Assays

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (Serial Dilutions) Incubation Incubation with ATP (e.g., 30°C for 60 min) Compound_Prep->Incubation Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Read_Plate Measure Signal (Luminescence/Fluorescence) Detection_Reagent->Read_Plate IC50_Calc IC50 Determination Read_Plate->IC50_Calc

Caption: General HTS Workflow for Kinase Inhibition.

1. Protocol for Akt1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format and measures the kinase activity by quantifying the amount of ADP produced.

  • Materials:

    • Recombinant human Akt1 enzyme

    • Myelin Basic Protein (MBP) substrate

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds

    • ADP-Glo™ Kinase Assay Kit

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Add 2.5 µL of the compound dilutions to the assay plate.

    • Prepare a solution of Akt1 and MBP in kinase assay buffer. Add 5 µL of this solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Akt1.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Protocol for RIPK1 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) displacement assay to measure the binding affinity of inhibitors to RIPK1.[9]

  • Materials:

    • Recombinant human RIPK1 enzyme (His-tagged)

    • Tb-labeled anti-His antibody

    • Fluorescent tracer with known affinity for the RIPK1 ATP-binding site

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds

    • 384-well low-volume black assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 2 µL of the compound dilutions to the assay plate.

    • Prepare a solution containing RIPK1 enzyme and the fluorescent tracer in assay buffer. Add 4 µL of this solution to each well.

    • Prepare a solution of Tb-labeled anti-His antibody in assay buffer. Add 4 µL of this solution to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 665 nm and 620 nm).

    • Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition.

    • Calculate IC50 values by plotting the percent inhibition against the compound concentration.

Cellular Assays

1. Protocol for Cellular Akt Phosphorylation Assay (LanthaScreen™ TR-FRET)

This cell-based assay measures the phosphorylation of Akt at Ser473 in a cellular context.[4]

  • Materials:

    • Cells expressing GFP-tagged Akt (e.g., stably transfected cell line)

    • Cell culture medium and supplements

    • Stimulant (e.g., insulin or growth factor)

    • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds

    • Lysis buffer

    • Tb-labeled anti-phospho-Akt (Ser473) antibody

    • 384-well white tissue culture-treated plates

  • Procedure:

    • Seed the GFP-Akt expressing cells into the 384-well plate and culture overnight.

    • Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with a suitable agonist (e.g., insulin) to induce Akt phosphorylation.

    • Lyse the cells by adding lysis buffer containing the Tb-labeled anti-phospho-Akt (Ser473) antibody.

    • Incubate the plate at room temperature for 2 hours.

    • Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 520 nm for GFP and 665 nm for Tb).

    • Calculate the emission ratio (520 nm / 665 nm) and determine the percent inhibition of Akt phosphorylation.

    • Determine EC50 values from the concentration-response curves.

2. Protocol for Cellular Necroptosis Assay (LDH Release)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necroptosis.

  • Materials:

    • A suitable cell line for inducing necroptosis (e.g., HT-29, Jurkat)

    • Cell culture medium

    • TNF-α, Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis

    • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds

    • LDH cytotoxicity assay kit

    • 96-well tissue culture-treated plates

  • Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

    • Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK.

    • Incubate the plate for a time sufficient to induce cell death (e.g., 18-24 hours).

    • Carefully collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's protocol.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the EC50 of the compounds.

3. Protocol for Cellular STAT6 Phosphorylation Assay (HTRF)

This homogeneous cell-based assay measures the phosphorylation of STAT6 at Tyr641.[10]

  • Materials:

    • A suitable cell line responsive to IL-4 (e.g., THP-1)

    • Cell culture medium

    • Human IL-4

    • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative compounds

    • HTRF Phospho-STAT6 (Tyr641) assay kit

    • 384-well white tissue culture-treated plates

  • Procedure:

    • Seed the cells into the 384-well plate.

    • Treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with IL-4 for a specified time (e.g., 20 minutes) to induce STAT6 phosphorylation.

    • Lyse the cells by adding the lysis buffer provided in the HTRF kit, which contains the HTRF antibody pair (anti-STAT6-d2 and anti-phospho-STAT6-Eu3+-cryptate).

    • Incubate the plate at room temperature for 4 hours or overnight.

    • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 665 nm and 620 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition of STAT6 phosphorylation.

    • Calculate EC50 values from the concentration-response curves.

Conclusion

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of novel compounds based on this core structure, facilitating the discovery of new therapeutic agents for a range of diseases.

References

Development of Orally Bioavailable Akt Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[1][2] This pathway plays a central role in regulating cell survival, proliferation, growth, and metabolism.[3][4] The aberrant activation of Akt is implicated in tumorigenesis and resistance to cancer therapies, making it a highly attractive target for drug development.[5][6] This document provides detailed application notes and protocols for the preclinical development and evaluation of orally bioavailable Akt inhibitors.

Featured Orally Bioavailable Akt Inhibitors

Several orally bioavailable Akt inhibitors have been developed and are in various stages of preclinical and clinical investigation. This section focuses on three prominent examples: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206.

Capivasertib (AZD5363) is a potent, ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[7][8] It has demonstrated significant antitumor activity in a range of preclinical models and is being evaluated in clinical trials for various cancers, including breast and prostate cancer.[9][10]

Ipatasertib (GDC-0068) is another orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms.[11][12] Preclinical studies have shown its efficacy in tumor models with activated Akt signaling, such as those with PTEN loss or PIK3CA mutations.[11][13] Ipatasertib is under investigation in clinical trials for various solid tumors.[14][15][16]

MK-2206 is an orally active, allosteric inhibitor of Akt.[17] It has been shown to inhibit the proliferation of various cancer cell lines and is being evaluated in clinical trials, both as a single agent and in combination with other therapies.

Data Presentation

The following tables summarize key quantitative data for the featured Akt inhibitors.

InhibitorTargetIC50 (nM)Cell Line Proliferation GI50 (µM)Reference
Capivasertib (AZD5363) Akt13~0.3 - 0.8 (in sensitive cell lines)
Akt28
Akt38
Ipatasertib (GDC-0068) Akt15Potent in cell lines with PTEN loss or PIK3CA mutations[12]
Akt218[12]
Akt38[12]
MK-2206 Akt18Varies by cell line
Akt212
Akt365
InhibitorXenograft ModelDosing RegimenTumor Growth InhibitionReference
Capivasertib (AZD5363) BT474c (Breast Cancer)Chronic oral dosingDose-dependent inhibition[8]
Ipatasertib (GDC-0068) Multiple modelsOral administrationRanged from tumor growth delay to regression[11]
MK-2206 A2780 (Ovarian Cancer)240 mg/kg, 3 times a week (oral)~60% inhibition

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of orally bioavailable Akt inhibitors are provided below.

In Vitro Akt Kinase Activity Assay

This protocol is for determining the direct inhibitory effect of a compound on Akt kinase activity.

Materials:

  • Recombinant active Akt enzyme (Akt1, Akt2, or Akt3)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP

  • Akt substrate (e.g., GSK-3α peptide)

  • Test compound (Akt inhibitor)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, recombinant Akt enzyme, and the Akt substrate peptide to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (Akt inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Akt Signaling Pathway

This protocol is used to assess the effect of an Akt inhibitor on the phosphorylation status of Akt and its downstream targets.[4][5]

Materials:

  • Cancer cell lines

  • Test compound (Akt inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-PRAS40, anti-total PRAS40, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of an orally bioavailable Akt inhibitor's antitumor efficacy in a mouse xenograft model.[2]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound (Akt inhibitor) formulated for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control orally (e.g., daily or on a specified schedule).

  • Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (width² x length)/2.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

The following diagrams illustrate the Akt signaling pathway and a general workflow for screening Akt inhibitors.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (mTOR, GSK3, FOXO) Akt->Downstream Phosphorylates PTEN PTEN PTEN->PIP3 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis Capivasertib Capivasertib (ATP-competitive) Capivasertib->Akt Inhibits Ipatasertib Ipatasertib (ATP-competitive) Ipatasertib->Akt Inhibits MK2206 MK-2206 (Allosteric) MK2206->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Akt_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Clinical Development A Compound Library B Biochemical Assay (Akt Kinase Activity) A->B C Cell-Based Assay (Cell Proliferation) B->C D Hit Identification (Potency & Efficacy) C->D E Lead Optimization D->E F Pharmacokinetics (Oral Bioavailability) E->F G Xenograft Efficacy Studies F->G H Toxicity Assessment G->H I IND-Enabling Studies H->I J Clinical Trials I->J

References

Application Notes and Protocols for Apoptosis Induction Studies Using 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives represent a class of compounds with significant potential in cancer therapy. Structurally analogous to purines, these compounds often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. A key mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death, making them attractive candidates for novel anti-cancer agents.

These application notes provide a comprehensive overview of the use of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives in apoptosis induction studies. Detailed protocols for essential in vitro assays are provided to enable researchers to effectively evaluate the apoptotic potential of these compounds.

Mechanism of Action: Apoptosis Induction

Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the inhibition of key survival kinases, leading to a cascade of intracellular events. The general mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.

Treatment with these compounds can lead to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. As an initiator caspase, caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These activated executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of various 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives in different cancer cell lines.

Table 1: Cytotoxicity (IC50) of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 5k HepG2Hepatocellular Carcinoma29[2]
MCF-7Breast Cancer38[2]
MDA-MB-231Breast Cancer43[2]
HeLaCervical Cancer59[2]
Compound 9e A549Lung Cancer4.55[1]
Compound 10a PC3Prostate Cancer0.19[1]
Compound 10b MCF-7Breast Cancer1.66[1]
Compound 14a MCF-7Breast Cancer1.7 (µg/mL)[3]
Compound 16b MCF-7Breast Cancer5.7 (µg/mL)[3]
Compound 18b MCF-7Breast Cancer3.4 (µg/mL)[3]
Compound 17 HepG2Hepatocellular Carcinoma8.7 (µg/mL)[3]
PACA2Pancreatic Cancer6.4 (µg/mL)[3]
Compound 8f HT-29Colon Cancer4.55[4]
Compound 8g HT-29Colon Cancer4.01[4]

Table 2: Quantitative Analysis of Apoptosis Induction by Compound 5k in HepG2 Cells

AssayParameterControlCompound 5k TreatedFold ChangeReference
Annexin V/PI Staining Early Apoptotic Cells (%)0.5115.6330.6[2]
Late Apoptotic Cells (%)0.299.7433.6[2]
Western Blot Bax Expression--2.6-fold increase[2]
Bcl-2 Expression--2-fold decrease[2]
Caspase Activity Caspase-3 Level--6.9-fold increase[2]

Note: For compounds 9e, 10a, and 10b, a significant increase in the percentage of late apoptotic cells was observed, though specific quantitative data was not provided in the source material.[1]

Experimental Protocols

Herein are detailed protocols for the evaluation of apoptosis induction by 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compounds and calculating the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤ 0.5%).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat the cells with the desired concentrations of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. For each sample, acquire at least 10,000 events.

  • Data Analysis: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.

Materials:

  • Cancer cell lines

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours. Treat cells with the desired concentrations of the compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.

Materials:

  • Cancer cell lines

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Pyrrolo_pyrimidine 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolo_pyrimidine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrrolo_pyrimidine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Experimental_Workflow cluster_initial_screening Initial Screening cluster_apoptosis_confirmation Apoptosis Confirmation cluster_mechanism_elucidation Mechanism Elucidation cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture Compound_Treatment Treat with Pyrrolo[2,3-d]pyrimidine Derivative (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Treatment Treat Cells with IC50 Concentration IC50->Apoptosis_Treatment AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis_Treatment->AnnexinV_PI Caspase_Assay Caspase-3/7 Activity Assay Apoptosis_Treatment->Caspase_Assay Protein_Extraction Protein Extraction Apoptosis_Treatment->Protein_Extraction Quantification Quantify Apoptotic Cells, Caspase Activity, and Protein Expression AnnexinV_PI->Quantification Caspase_Assay->Quantification Western_Blot Western Blot Analysis (Bax, Bcl-2, Cleaved Caspase-3) Protein_Extraction->Western_Blot Western_Blot->Quantification Conclusion Conclusion on Apoptotic Mechanism Quantification->Conclusion

References

Application Notes and Protocols for In Vivo Xenograft Studies with Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using pyrrolo[2,3-d]pyrimidine-based inhibitors. This class of compounds has shown significant promise in targeting a variety of kinases implicated in cancer, including Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and REarranged during Transfection (RET) kinases.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of various pyrrolo[2,3-d]pyrimidine inhibitors from preclinical xenograft studies.

Table 1: Efficacy of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors in Xenograft Models

Compound ClassTarget(s)Cell LineAnimal ModelDosing RegimenKey Findings
Pyrrolo[2,3-d]pyrimidineRETTransgenic RIE KIF5B-RETMice10, 30, and 60 mg/kg, p.o., q.d. for 14 daysRobust tumor regression at 60 mg/kg; inhibition/stasis at lower doses.[1]
Pyrrolo[3,2-d]pyrimidineVEGFR/PDGFRVarious human cancer xenograftsMice1.5-6 mg/kg, p.o., b.i.d.Dose-dependent antitumor effects; decreased microvessel density.[2]
Pyrrolo[2,3-d]pyrimidineJAK/HDACMDA-MB-231MDA-MB-231 xenograft modelNot specifiedEffective inhibition of tumor growth.[3][4][5]
Pyrrolo[3,2-d]pyrimidineHER2/EGFR4-1ST and CAL27Mice50 mg/kg and 100 mg/kg, p.o.Potent tumor regressive efficacy.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for in vivo xenograft studies.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS VEGF VEGF VEGF->VEGFR Binding Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR Inhibition

Caption: VEGFR signaling pathway inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR Binding AKT Akt PI3K->AKT Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway inhibition.

Xenograft_Workflow start Start: Cell Culture cell_prep Cell Preparation (Harvest, Count, Resuspend) start->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment Initiation (Vehicle vs. Inhibitor) tumor_growth->treatment Tumors reach ~100-200 mm³ data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection data_collection->data_collection Regular Intervals endpoint Endpoint Analysis (Tumor Excision, Histology) data_collection->endpoint end End endpoint->end

Caption: General experimental workflow.

Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies with pyrrolo[2,3-d]pyrimidine inhibitors. These protocols are generalized and should be adapted based on the specific inhibitor, cell line, and experimental goals.

Cell Line Preparation for Subcutaneous Injection
  • Cell Culture : Culture the selected cancer cell line (e.g., MDA-MB-231, 4-1ST, CAL27) in the recommended complete medium until cells reach 70-80% confluency.

  • Harvesting :

    • Aspirate the culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add a minimal amount of trypsin-EDTA to detach the cells from the flask.

    • Once detached, add complete medium to neutralize the trypsin.

  • Washing and Counting :

    • Transfer the cell suspension to a sterile conical tube and centrifuge at 1,500 rpm for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in sterile PBS. Repeat the wash step twice.

    • After the final wash, resuspend the cells in a known volume of sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >95%.

  • Final Preparation :

    • Centrifuge the cells again and resuspend the pellet in the final injection vehicle (e.g., sterile PBS or a 1:1 mixture of PBS and Matrigel) to the desired concentration (typically 1 x 107 to 5 x 107 cells/mL).

    • Keep the cell suspension on ice until injection to maintain viability.

Subcutaneous Xenograft Tumor Implantation
  • Animal Preparation : Use immunodeficient mice (e.g., nude or SCID), typically 4-6 weeks old. Allow them to acclimatize for at least one week before the procedure.

  • Injection Site Preparation : Anesthetize the mouse using an approved method (e.g., isoflurane). Shave and sterilize the injection site (typically the flank) with 70% ethanol and/or an iodine solution.

  • Injection :

    • Gently mix the cell suspension to ensure homogeneity.

    • Draw the required volume (typically 100-200 µL) into a 1 mL syringe fitted with a 27- to 30-gauge needle.

    • Gently lift the skin at the injection site and insert the needle subcutaneously.

    • Slowly inject the cell suspension to form a small bleb under the skin.

    • Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.

Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement :

    • Begin monitoring for tumor formation a few days after injection.

    • Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[2]

  • Randomization and Treatment :

    • When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin administration of the pyrrolo[2,3-d]pyrimidine inhibitor or vehicle control according to the planned dosing regimen.

Inhibitor Formulation and Administration

3.4.1. Oral Gavage (p.o.)

  • Formulation :

    • The formulation will depend on the inhibitor's solubility. A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

    • Alternatively, the compound can be dissolved in a small amount of DMSO and then diluted with PEG300 and/or saline.

    • Ensure the final formulation is a homogenous suspension or solution.

  • Administration :

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly administer the calculated dose volume (typically not exceeding 10 mL/kg body weight).

3.4.2. Intravenous Injection (i.v.)

  • Formulation :

    • Dissolve the inhibitor in a vehicle suitable for intravenous administration, such as a solution containing DMSO, PEG300, and saline. The final concentration of DMSO should be minimized to avoid toxicity.

    • Sterile filter the final formulation.

  • Administration :

    • Warm the mouse under a heat lamp to dilate the tail veins.

    • Place the mouse in a restraining device.

    • Clean the tail with 70% ethanol.

    • Insert a 27- to 30-gauge needle into one of the lateral tail veins and slowly inject the formulation.

Endpoint Analysis
  • Data Collection : Continue to monitor tumor volume and body weight throughout the study.

  • Euthanasia and Tissue Collection :

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice using an approved method.

    • Excise the tumors, weigh them, and either fix them in formalin for histological analysis or snap-freeze them for molecular analysis.

    • Collect other tissues of interest as needed.

  • Analysis :

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis on the tumor volume and weight data.

    • Conduct histological and/or molecular analyses on the collected tumor tissues to assess the inhibitor's effect on the target pathway and tumor microenvironment.

References

Application Notes and Protocols: Synthesis and Antiviral Evaluation of Halogenated 7-Deazapurine Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated 7-deazapurine nucleosides represent a promising class of antiviral agents due to their structural similarity to natural purine nucleosides, allowing them to act as competitive inhibitors of viral polymerases. The substitution of the N7 atom with a carbon atom in the purine ring to form the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold offers a unique site for modification, particularly at the C7 position. Halogenation at this position can significantly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. These modifications have led to the discovery of potent inhibitors against a range of viruses, including Hepatitis C virus (HCV), Dengue virus (DENV), and Human Immunodeficiency Virus (HIV).[1][2][3]

The primary mechanism of action for these nucleoside analogs involves intracellular phosphorylation by host cell kinases to their active triphosphate form.[4] This triphosphate metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. Once incorporated, these analogs can act as chain terminators or induce lethal mutagenesis, thereby inhibiting viral replication.[1] This targeted approach provides a high therapeutic index and a lower likelihood of off-target effects.

These application notes provide detailed protocols for the synthesis of halogenated 7-deazapurine nucleosides and summarize their antiviral activities, offering a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Data Presentation: Antiviral Activity of Halogenated 7-Deazapurine Nucleosides

The following tables summarize the in vitro antiviral activity and cytotoxicity of various halogenated and other 7-substituted 7-deazapurine nucleosides against different viruses.

Table 1: Anti-HCV Activity of 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleoside Analogs [1]

CompoundEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM) in Huh-7 cells
7-Iodo-7-deazaadenosine (β-isomer)~5-10>10~20
7-Iodo-7-deazaadenosine (α-isomer)~5-10>10~15
7-Vinyl-7-deazaadenosine (β-isomer)~1-57.6~10
7-Vinyl-7-deazaadenosine (α-isomer)~1-5>10<10
2'-C-methylcytidine (Control)2.89.6>100

Table 2: Inhibitory Activity of 7-Deazapurine Nucleoside Triphosphates against HCV NS5B Polymerase [1]

Nucleotide TriphosphateIC₅₀ (µM) vs. Wild-TypeIC₅₀ (µM) vs. S282T Mutant
7-Iodo-7-deazaadenosine TP1515
7-Vinyl-7-deazaadenosine TP46
7-Carbomethoxyvinyl-7-deaza-TP36
2'-C-methylcytidine-TP (Control)351

Table 3: Anti-Dengue Virus (DENV) Activity of 7-Deazapurine Nucleoside Derivatives [2]

CompoundEC₅₀ (µM) vs. DENV-2CC₅₀ (µM) in A549 cellsSelectivity Index (SI)
6-methyl-7-ethenyl-7-deazaadenosine (6e)2.081 ± 1.102150.06 ± 11.4272.11
7-Deaza-7-fluoro-adenine 2'-C-methyl analogPotent inhibitorLow-

Experimental Protocols

Protocol 1: Synthesis of 7-Iodo-7-deaza-2'-deoxy-2'-fluoro-2'-C-methyladenosine

This protocol describes the synthesis of a 7-iodo-7-deazapurine nucleoside, which can serve as a key intermediate for further functionalization.[1]

Materials:

  • 6-Chloro-7-iodo-7-deazapurine

  • 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (MeCN)

  • Methanolic ammonia (7N)

  • Silica gel for column chromatography

Procedure:

  • Glycosylation:

    • To a solution of 6-chloro-7-iodo-7-deazapurine (1.0 mmol) in anhydrous MeCN (10 mL), add BSA (3.0 mmol) and stir the mixture at room temperature for 30 minutes under an argon atmosphere.

    • Add 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofuranose (1.2 mmol) to the mixture.

    • Cool the reaction mixture to 0 °C and add TMSOTf (1.5 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • Deprotection (Amination and Debenzoylation):

    • Dissolve the purified protected nucleoside (0.5 mmol) in 7N methanolic ammonia (20 mL).

    • Stir the solution in a sealed pressure vessel at 80 °C for 16 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the final product, 7-iodo-7-deaza-2'-deoxy-2'-fluoro-2'-C-methyladenosine.

Protocol 2: Antiviral Activity Assay (HCV Replicon System)

This protocol outlines a cell-based assay to determine the antiviral efficacy of synthesized compounds against Hepatitis C virus using a replicon system.[1]

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Synthesized halogenated 7-deazapurine nucleosides.

  • Positive control (e.g., 2'-C-methylcytidine).

  • Luciferase assay reagent.

  • 96-well plates.

Procedure:

  • Cell Seeding:

    • Seed Huh-7 replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells. Include a no-drug control.

    • Incubate the plate at 37 °C in a 5% CO₂ incubator for 72 hours.

  • Luciferase Assay:

    • After the incubation period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the luciferase activity by 50%, by plotting the percentage of inhibition against the compound concentration.

    • Similarly, determine the 50% cytotoxic concentration (CC₅₀) in a parallel assay using parental Huh-7 cells and a cell viability assay (e.g., MTS or CellTiter-Glo).

    • Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.

Visualizations

Synthesis Workflow

Synthesis_Workflow start_material Halogenated 7-Deazapurine Base glycosylation Glycosylation start_material->glycosylation sugar Protected Ribose/Deoxyribose sugar->glycosylation protected_nuc Protected Nucleoside glycosylation->protected_nuc Coupling purification1 Purification protected_nuc->purification1 deprotection Deprotection final_product Halogenated 7-Deazapurine Nucleoside deprotection->final_product Removal of protecting groups purification2 Purification final_product->purification2 purification1->deprotection

Caption: General workflow for the synthesis of halogenated 7-deazapurine nucleosides.

Mechanism of Antiviral Action

Antiviral_Mechanism cluster_cell Host Cell nucleoside Halogenated 7-Deazapurine Nucleoside mono_p Monophosphate nucleoside->mono_p Host Kinase di_p Diphosphate mono_p->di_p Host Kinase tri_p Active Triphosphate di_p->tri_p Host Kinase viral_pol Viral RNA/DNA Polymerase tri_p->viral_pol Competitive Inhibition inhibition Inhibition of Viral Replication viral_pol->inhibition drug_entry Drug Entry drug_entry->nucleoside

Caption: Intracellular activation and mechanism of action of 7-deazapurine nucleosides.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to pyrrolo[2,3-d]pyrimidine kinase inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor (e.g., Ruxolitinib). What are the common resistance mechanisms?

A1: Resistance to JAK inhibitors like Ruxolitinib in myeloproliferative neoplasms (MPNs) can occur through several mechanisms. Long-term exposure can lead to a loss of response in about 50% of cases after 2-3 years of treatment.[1] One common mechanism is the acquisition of secondary mutations in the JAK2 kinase domain.[2][3][4] Another identified mechanism is the reactivation of JAK-STAT signaling through the formation of heterodimers between different JAK family members.[1] Additionally, resistance can be mediated by the upregulation of downstream signaling pathways, such as the PIM kinases, which can be driven by STAT5 and c-Myc.[5]

Q2: We are working with an EGFR inhibitor with a pyrrolo[2,3-d]pyrimidine scaffold and are observing resistance. What is the most likely cause?

A2: For pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, a primary cause of acquired resistance in non-small cell lung cancer (NSCLC) is the emergence of secondary mutations in the EGFR kinase domain.[6][7] The most well-documented of these is the T790M "gatekeeper" mutation.[8][9][10][11][12] This mutation is found in about half of all cases of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[8][11] The T790M mutation is thought to confer resistance by increasing the affinity of the kinase for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[8][12]

Q3: How can we experimentally confirm the presence of a resistance mutation like EGFR T790M in our cell lines?

A3: To confirm a resistance mutation, you can perform sequencing of the kinase domain from your resistant cell lines. Sanger sequencing of the relevant exons of the gene (e.g., exon 20 for EGFR's T790M) is a common method. For more sensitive detection, especially if the mutation is present in a sub-population of cells, techniques like mutant-enriched PCR can be employed.[11]

Q4: What strategies can we explore to overcome resistance to these kinase inhibitors?

A4: Several strategies are being investigated to overcome resistance:

  • Next-Generation Inhibitors: Development of new pyrrolo[2,3-d]pyrimidine derivatives and other fourth-generation inhibitors are designed to be effective against common resistance mutations like the EGFR T790M/C797S triple mutant.[13]

  • Combination Therapies: Combining JAK inhibitors with other agents, such as Bcl-2/Bcl-xL inhibitors, has shown efficacy in overcoming resistance in preclinical models.[14] For EGFR-mutant NSCLC resistant to erlotinib, combining a Src inhibitor like saracatinib with the anti-EGFR antibody cetuximab has been shown to be effective in models with the T790M mutation.[6][7][15] Combining JAK inhibitors with immune checkpoint inhibitors is also a promising strategy being explored in clinical trials.[16][17]

  • Targeting Downstream Pathways: If resistance is mediated by the activation of alternative signaling pathways, inhibitors targeting these pathways can be used in combination. For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could be combined with the primary kinase inhibitor.[6][7]

Troubleshooting Guides

Problem: Decreased sensitivity to a pyrrolo[2,3-d]pyrimidine inhibitor in our cell-based assays.

Possible Cause 1: Development of secondary resistance mutations.

  • Troubleshooting Step: Sequence the kinase domain of the target protein in your resistant cell line to identify potential mutations.

  • Experiment: Isolate genomic DNA from both sensitive (parental) and resistant cell lines. Amplify the kinase domain via PCR and perform Sanger sequencing. Compare the sequences to identify any amino acid changes.

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Step: Use western blotting to probe for the activation of known bypass pathways (e.g., PI3K/Akt, MAPK).

  • Experiment: Lyse sensitive and resistant cells, both with and without inhibitor treatment. Perform western blotting for key phosphorylated proteins in these pathways (e.g., phospho-Akt, phospho-ERK). An increase in phosphorylation in the resistant line would suggest pathway activation.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell viability and proliferation in response to kinase inhibitor treatment.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Cell culture medium (serum-free for incubation with MTT)[18]

  • Solubilization solution (e.g., DMSO, or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)[19]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[19]

  • Treat cells with a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor and include an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[19]

  • After incubation, carefully aspirate the media.[18]

  • Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[18]

  • Incubate the plate at 37°C for 1-4 hours.[19][20]

  • Carefully remove the MTT solution.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in protein phosphorylation in response to inhibitor treatment.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]

  • Protein assay kit (e.g., BCA assay).[21]

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (total and phospho-specific for the protein of interest).

  • HRP-conjugated secondary antibody.[21]

  • ECL substrate.[21]

Procedure:

  • Treat cells with the kinase inhibitor for the desired time. Include appropriate controls.

  • Lyse the cells in ice-cold lysis buffer.[21]

  • Determine the protein concentration of each lysate.[21]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[21]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[21][22]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[21] It is often recommended to probe for the phosphorylated protein first.

  • Wash the membrane three times with TBST.[21]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Wash the membrane again three times with TBST.[21]

  • Detect the signal using an ECL substrate and an imaging system.[21]

  • To normalize, you can strip the membrane and re-probe for the total protein or a loading control like β-actin.[21][22]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the activity of a purified kinase and the inhibitory effect of a compound by quantifying ADP production.

Materials:

  • Purified kinase of interest.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[23]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit).[23]

  • White, opaque 96-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Prepare serial dilutions of your pyrrolo[2,3-d]pyrimidine inhibitor in DMSO.[23]

  • In a 96-well plate, add the inhibitor dilutions and a "no inhibitor" control (DMSO only).[23]

  • Add the purified kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[23]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[23]

  • Incubate the plate at 30°C for 60 minutes.[23]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[23]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[23]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[23]

Quantitative Data Summary

Table 1: IC50 Values for Ruxolitinib in Sensitive vs. Resistant JAK2V617F-expressing Ba/F3.EpoR cells

MutationRuxolitinib EC50 Fold Increase
Y931C33.3
G935R19.5
M929I4.0

Data extracted from a study on kinase domain mutations conferring resistance to JAK2 inhibitors.[2]

Table 2: IC50 Values of a Fourth-Generation Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor (Compound 31r)

Cell LineIC50 (nM)
Ba/F3 EGFR19del/T790M/C797S< 1
Ba/F3 EGFRL858R/T790M/C797S< 1
Ba/F3 Wild-Type EGFR> 1000

Data from a study on fourth-generation EGFR inhibitors targeting triple mutations.[13]

Visualizations

Signaling_Pathway_Resistance cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, JAK) Signaling_Cascade Signaling Cascade (e.g., STAT, Akt, ERK) Receptor_Kinase->Signaling_Cascade Activation Kinase_Inhibitor Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Kinase_Inhibitor->Receptor_Kinase Inhibition Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Secondary_Mutation Secondary Mutation (e.g., T790M, Y931C) Secondary_Mutation->Receptor_Kinase Prevents Inhibitor Binding Bypass_Pathway Bypass Pathway Activation (e.g., Src, PI3K) Bypass_Pathway->Signaling_Cascade Alternative Activation

Caption: Mechanisms of resistance to pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Seed Cells Treat Treat with Inhibitor Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Cell Viability Assay (MTT) Incubate->MTT Assess Viability WB Western Blot (p-Protein) Incubate->WB Assess Signaling Seq Sequencing (Kinase Domain) Incubate->Seq Identify Mutations IC50 Calculate IC50 MTT->IC50 Phospho Analyze Protein Phosphorylation WB->Phospho Mutation Confirm Resistance Mutation Seq->Mutation

Caption: Workflow for investigating kinase inhibitor resistance.

References

Technical Support Center: Optimization of Suzuki Coupling for 7-Deazapurine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions in the synthesis of 7-deazapurine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of 7-deazapurines.

Question 1: Why is my Suzuki coupling reaction showing low to no yield of the desired 7-deazapurine product?

Answer:

Low or no yield in a Suzuki coupling reaction can stem from several factors. Systematically check the following critical parameters:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere like nitrogen or argon.[1][2]

  • Reagent Purity and Stability: Verify the purity of your 7-deazapurine halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1][2] Ensure your base is finely powdered and dry for anhydrous reactions.[3] For reactions in biphasic solvent systems, vigorous stirring is essential to maximize the contact between the two phases.[1]

  • Leaving Group Reactivity: The reactivity of the halide on the 7-deazapurine core follows the general trend: I > OTf > Br >> Cl.[4][5] If you are using a less reactive chloride, you may need more forcing conditions, such as higher temperatures or more active catalysts with electron-rich ligands.[3][6]

Question 2: I am observing significant side products. What are they and how can I minimize them?

Answer:

Several side reactions can compete with your desired Suzuki coupling. Common byproducts and their mitigation strategies are outlined below:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-rich heterocyclic or vinyl boronic acids.[1][7]

    • Solution: Use a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases.[1] Running the reaction under anhydrous conditions can also significantly reduce this side reaction as water is the proton source.[1]

  • Homocoupling: This results in the formation of biaryl products from the coupling of two boronic acid molecules or two 7-deazapurine halide molecules.[7]

    • Solution: This is often caused by the presence of oxygen, which can interfere with the catalyst.[1] Ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere.

  • Dehalogenation: The halogen on your 7-deazapurine can be replaced by a hydrogen atom.[7]

    • Solution: This can occur with highly reactive organoboron compounds or in the presence of strong reducing agents.[7] Careful selection of reagents and control of reaction conditions can minimize this.

  • β-Hydride Elimination: This is a potential side reaction when using alkyl boronic acids that have β-hydrogens, leading to the formation of alkenes.[7]

    • Solution: Using ligands with larger bite angles can sometimes suppress this side reaction.[7][8]

Question 3: My starting materials are not fully soluble in the reaction solvent. What should I do?

Answer:

Poor solubility of either the 7-deazapurine derivative or the boronic acid can significantly hinder the reaction rate.[9]

  • Solution:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often with the addition of water.[6][10]

    • Temperature Increase: Increasing the reaction temperature can improve the solubility of your reagents. However, be mindful of potential degradation of sensitive functional groups.

    • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can help shuttle the reactants between the aqueous and organic phases.

    • Functional Group Modification: In some cases, modifying the substituents on your starting materials (e.g., changing ester groups to more soluble variants) might be necessary to improve solubility for the coupling step.[9]

Question 4: I have multiple halogens on my 7-deazapurine core. How can I achieve regioselective coupling?

Answer:

The presence of different halogens, such as in 6-chloro-7-iodo-7-deazapurine, allows for regioselective functionalization due to the difference in reactivity of the C-X bonds.[10]

  • Solution:

    • The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[10] By carefully controlling the reaction conditions (e.g., using a mild catalyst system and lower temperatures), you can selectively couple at the more reactive iodine position while leaving the chlorine intact for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling proceeds through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 7-deazapurine.[4][11]

  • Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[4][11]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][11]

Q2: Which palladium catalyst should I choose?

A2: The choice of catalyst is crucial and depends on the reactivity of your substrates.

  • For general applications: Pd(PPh₃)₄ is a classic and often effective catalyst.[12]

  • For less reactive halides (e.g., chlorides): Catalysts with more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often more effective as they can accelerate the oxidative addition step.[3][13]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base plays a critical role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex.[13][14]

Q4: Can I run the Suzuki coupling in aqueous media?

A4: Yes, Suzuki couplings can often be performed in aqueous solvent mixtures (e.g., toluene/water, dioxane/water).[15][16] The use of water can sometimes enhance the reaction rate and is considered a "green" solvent.[17]

Q5: How do I monitor the progress of my reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][10]

Data Presentation

Table 1: Comparison of Common Bases for Suzuki Coupling

BaseTypical SubstratesYield Range (%)Notes
Na₂CO₃Aryl bromides/iodides90-98%A commonly used and effective base.[17]
K₂CO₃Aryl bromides/iodides70-95%A milder alternative to stronger bases, can help reduce side reactions.[1]
K₃PO₄Aryl bromides/chlorides80-99%A strong base, often effective for less reactive chlorides. Can require anhydrous conditions.[3]
Cs₂CO₃Aryl bromides/chlorides85-96%A strong base, often used for challenging couplings.[8]
KFBase-sensitive substratesVariableA mild base that can prevent cleavage of base-labile groups.[9]
Organic Bases (e.g., TEA, DIPEA)Base-sensitive substratesVariableGenerally less common but useful when inorganic bases cause issues.[14]

Table 2: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical SubstratesCatalyst Loading (mol%)
Pd(PPh₃)₄TriphenylphosphineAryl iodides and bromides1-5
Pd(OAc)₂Triphenylphosphine or other phosphinesAryl iodides, bromides, triflates1-5
PdCl₂(dppf)dppfPrimary alkyl and aryl halides1-3
Pd₂(dba)₃Buchwald or other bulky phosphinesAryl chlorides and other challenging substrates1-3

Experimental Protocols

General Protocol for Suzuki Coupling of a Halogenated 7-Deazapurine:

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: To a reaction vessel equipped with a magnetic stir bar, add the 7-deazapurine halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[12]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of toluene/water 4:1) via syringe.[12]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[12]

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir at the desired temperature (typically 80-110 °C).[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 7-deazapurine.[12]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 7-Deazapurine Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT filter Dilute & Filter cool->filter extract Extract & Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: A general experimental workflow for the Suzuki coupling of 7-deazapurines.

Troubleshooting_Tree start Low or No Yield? check_catalyst Is the Catalyst Active? start->check_catalyst check_catalyst->catalyst_yes Yes check_catalyst->catalyst_no No check_atmosphere Is the System Inert? catalyst_yes->check_atmosphere replace_catalyst Use Fresh Catalyst or Air-Stable Precatalyst catalyst_no->replace_catalyst check_atmosphere->atmosphere_yes Yes check_atmosphere->atmosphere_no No check_reagents Are Reagents Pure? atmosphere_yes->check_reagents degas_purge Thoroughly Degas Solvents and Purge with Ar/N2 atmosphere_no->degas_purge check_reagents->reagents_yes Yes check_reagents->reagents_no No check_conditions Are Conditions Optimal? reagents_yes->check_conditions purify_reagents Purify Starting Materials Check Boronic Acid Stability reagents_no->purify_reagents optimize Optimize Base, Solvent, and Temperature check_conditions->optimize

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield in the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, typically prepared by the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a frequent issue. The primary causes often revolve around incomplete conversion of the starting material, degradation of the product, or the formation of side products.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction is monitored by a suitable technique (TLC, LC-MS) until the starting material is consumed.

    • Temperature: The reaction may require heating. Gradually increase the temperature and monitor for product formation and potential degradation.

    • Reagent Stoichiometry: An excess of the amine may be necessary to drive the reaction to completion.

  • Side Product Formation:

    • The most common side product is the hydrolysis or solvolysis product, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine or the corresponding alkoxy derivative if an alcohol is used as a solvent. This occurs when water or the alcohol solvent acts as a nucleophile.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

      • Carefully select the solvent. While alcohols can be used, aprotic solvents like DMF or dioxane may reduce solvolysis. Interestingly, using water as a solvent under acidic conditions has been shown to improve reaction rates for some anilines, but the amount of acid must be carefully controlled to minimize hydrolysis.[1][2]

  • Product Degradation:

    • The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh reaction conditions.

    • Mitigation:

      • Avoid excessively high temperatures.

      • If using a strong base, consider a milder alternative.

      • Minimize reaction time once the starting material is consumed.

Q2: I am observing a significant amount of a polar impurity that is difficult to separate from my product. What is it and how can I prevent its formation?

This polar impurity is likely 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, resulting from the hydrolysis of the 4-chloro starting material.

Identification:

  • LC-MS: The impurity will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group (M-Cl+OH).

  • ¹H NMR: The chemical shifts of the aromatic protons will be different from the desired product. In DMSO-d₆, the protons of the pyrrolo[2,3-d]pyrimidine core will show characteristic shifts.

Prevention Strategies:

  • Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and fresh, dry reagents.

  • Inert Atmosphere: As mentioned before, running the reaction under nitrogen or argon is crucial.

  • Solvent Choice: Consider using aprotic polar solvents like DMF, DMAc, or NMP, which do not participate in solvolysis.

  • Order of Addition: Adding the base last to the mixture of the chloro-pyrimidine and the amine can sometimes minimize the hydrolysis of the starting material.

Q3: The purification of my final product is challenging. What are the recommended methods?

Purification of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine can be challenging due to its polarity and potential for hydrogen bonding.

Recommended Purification Methods:

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of dichloromethane/methanol or ethyl acetate/hexane is often effective. The polarity of the eluent system will need to be optimized based on the specific amine used in the synthesis.

  • Recrystallization:

    • This method is highly effective for obtaining high-purity material if a suitable solvent system can be identified.

    • Potential Solvents: Ethanol, isopropanol, or mixtures of solvents like ethanol/water or dioxane/water can be explored.[3]

  • Acid-Base Extraction:

    • The basicity of the amino group and the pyrimidine nitrogens allows for selective extraction.

    • Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product extracted back into an organic solvent.

Data Presentation

Table 1: Effect of Solvent on the Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline

SolventTemperature (°C)Time (h)Conversion (%)Notes
Water806>95High reaction rate, but risk of hydrolysis if not controlled.[2]
Ethanol8022~80Slower reaction rate compared to water.[1]
Methanol6022~75Some solvolysis observed.[1]
2-Propanol8022~70Slower reaction rate.
DMF10012>90Good solvent, but requires higher temperatures.
Dioxane10012>90Aprotic, minimizes solvolysis.

Table 2: Effect of Amine Nucleophilicity on Reaction Success

AminepKa of Conjugate AcidReaction ConditionsObserved YieldComments
Ammonia9.25Ethanolic ammonia, 160°C, sealed tubeGoodHigh pressure and temperature required.
Aniline4.6Water, 0.1 eq. HCl, 80°CHighFavorable reaction conditions.[1][2]
4-Nitroaniline1.0Water, 0.1 eq. HCl, 80°CModerateElectron-withdrawing group reduces nucleophilicity.[1]
2,4-Dichloroaniline~1.5Water, 0.1 eq. HCl, 80°CLowSteric hindrance and reduced nucleophilicity.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.

  • Reagents and Materials:

    • 7H-pyrrolo[2,3-d]pyrimidin-4-one

    • Phosphorus oxychloride (POCl₃)

    • Toluene (or another high-boiling inert solvent)

    • N,N-Dimethylaniline (optional, as a catalyst)

    • Round-bottom flask with reflux condenser

    • Stirring plate with heating mantle

    • Ice bath

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one in toluene, add phosphorus oxychloride (POCl₃) dropwise at room temperature.

    • (Optional) Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ammonia.

  • Reagents and Materials:

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Ethanolic ammonia solution (7N)

    • Sealed pressure vessel (autoclave or sealed tube)

    • Heating source (oil bath or heating mantle)

  • Procedure:

    • Place 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a pressure vessel.

    • Add a solution of ammonia in ethanol (e.g., 7N).

    • Seal the vessel tightly.

    • Heat the mixture to 150-160°C for 12-18 hours.

    • After the reaction period, cool the vessel to room temperature. Caution: The vessel will be under pressure. Open with care in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane and methanol) or by recrystallization from a suitable solvent like ethanol.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No complete_reaction Complete Conversion check_conversion->complete_reaction Yes troubleshoot_incomplete Increase Reaction Time Increase Temperature Increase Amine Stoichiometry incomplete_reaction->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end check_side_products Analyze for Side Products (LC-MS, NMR) complete_reaction->check_side_products hydrolysis_present Hydrolysis/Solvolysis Product (4-OH or 4-OR derivative) check_side_products->hydrolysis_present Yes no_major_side_products No Major Side Products check_side_products->no_major_side_products No troubleshoot_hydrolysis Use Anhydrous Solvents Inert Atmosphere (N2/Ar) Consider Aprotic Solvent (DMF, Dioxane) hydrolysis_present->troubleshoot_hydrolysis troubleshoot_hydrolysis->end check_purification Review Purification Method no_major_side_products->check_purification optimize_purification Optimize Column Chromatography Attempt Recrystallization Use Acid-Base Extraction check_purification->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in 4-Amino-7H-pyrrolo[2,3-d]pyrimidine synthesis.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction start_material 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine amine + R-NH2 product 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (Desired Product) start_material->product Nucleophilic Aromatic Substitution side_product 4-Hydroxy/Alkoxy-7H-pyrrolo[2,3-d]pyrimidine (Side Product) start_material->side_product Hydrolysis/Solvolysis nucleophile + H2O or R'OH (Solvent)

Caption: Reaction pathways in the synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.

References

Technical Support Center: Enhancing the Selectivity of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of pyrrolo[2,3-d]pyrimidine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[2,3-d]pyrimidine inhibitor shows activity against multiple kinases. How can I improve its selectivity?

A1: Off-target activity is a common challenge. Several strategies can be employed to enhance selectivity:

  • Structure-Based Design: Exploit differences in the ATP-binding pockets of your target kinase versus off-target kinases. Introducing bulky substituents that create steric hindrance with the "gatekeeper" residue of off-target kinases can be an effective strategy. An estimated 20% of kinases have a small gatekeeper residue, making this a viable approach for improving selectivity.[1]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor that forms an irreversible bond with this cysteine can lead to exceptionally high selectivity.[1]

  • Exploiting Atropisomerism: Atropisomers are stereoisomers that arise from restricted rotation around a single bond. It has been shown that different atropisomers of a promiscuous kinase inhibitor can inhibit different kinases.[1] Synthesizing and testing stable, locked atropisomers can decouple the various activities of a multi-targeted inhibitor.[2]

  • Bivalent Inhibitors: Linking your pyrrolo[2,3-d]pyrimidine inhibitor to a second molecule (a small molecule or peptide) that targets another site on the kinase can create a bivalent inhibitor with significantly increased selectivity.[1]

  • Macrocyclization: This strategy involves forming a larger cyclic molecule from your inhibitor. Macrocyclization can enhance binding affinity and improve selectivity, particularly in overcoming resistance mutations.[3]

Q2: I am observing unexpected cellular toxicity with my inhibitor, even at concentrations where it should be selective. What could be the cause?

A2: Unexpected toxicity can arise from several factors:

  • Off-Target Effects: Even with good in vitro selectivity, your inhibitor might be hitting an unexpected off-target protein in the complex cellular environment, leading to toxicity. A broad kinome scan or proteomic profiling can help identify these off-targets.

  • Metabolite Activity: The inhibitor may be metabolized in cells to a more promiscuous or toxic compound. Performing metabolite identification studies can help clarify this.

  • Poor Physicochemical Properties: Issues like poor solubility can lead to compound aggregation and non-specific effects. Ensure your compound has favorable physicochemical properties.

  • Inhibition of Housekeeping Kinases: Inhibition of essential "housekeeping" kinases can lead to general cellular toxicity. Review your selectivity panel to see if any such kinases are inhibited.

Q3: How do I choose the right cell line to test the selectivity of my new EGFR inhibitor?

A3: To assess the selectivity of an EGFR inhibitor, it is crucial to use a panel of cell lines with different EGFR mutation statuses:

  • EGFR Wild-Type (WT) cells: (e.g., HBE cells) to assess the effect on normal cells.[4]

  • EGFR Activating Mutation cells: (e.g., HCC827 cells with an EGFR activating mutation) to test for potency against the intended target.[4]

  • EGFR Resistance Mutation cells: (e.g., cells with the T790M mutation) to evaluate the inhibitor's ability to overcome known resistance mechanisms.[4]

  • Cells with other Receptor Tyrosine Kinases (RTKs): To check for off-target effects on other growth factor receptors.

A highly selective inhibitor should show significantly greater potency in the EGFR-mutant cell lines compared to the wild-type and other RTK-dependent lines.[4]

Troubleshooting Guides

Problem: Inconsistent IC50 values in kinase assays.
Possible Cause Troubleshooting Step
Compound Precipitation Check the solubility of your compound in the assay buffer. Use a lower concentration of DMSO or add a solubility enhancer if necessary. Visually inspect for precipitation.
ATP Concentration Ensure the ATP concentration is consistent across all experiments, as pyrrolo[2,3-d]pyrimidines are often ATP-competitive inhibitors.[5] IC50 values will vary with ATP concentration.
Enzyme Activity Variation Use a fresh batch of kinase and ensure consistent activity between lots. Run a positive control inhibitor to monitor enzyme performance.
Assay Signal Interference Test for compound interference with the detection method (e.g., fluorescence, luminescence). Run a control without the enzyme to check for background signal.
Problem: Lack of correlation between biochemical and cellular activity.
Possible Cause Troubleshooting Step
Poor Cell Permeability Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Efflux by Transporters Determine if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). Co-incubation with an efflux pump inhibitor can clarify this.
High Protein Binding Measure the plasma protein binding of your compound. High binding can reduce the free concentration available to interact with the target in cells.
Cellular Metabolism Investigate the metabolic stability of your compound in liver microsomes or hepatocytes. Rapid metabolism can lead to a loss of active compound in cellular assays.

Data Presentation: Selectivity Profiles of Pyrrolo[2,3-d]pyrimidine Inhibitors

Table 1: Kinase Selectivity of a Pyrido[2,3-d]pyrimidine c-Src Inhibitor [5]

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Src
c-Src< 10-
Lck< 5-
bFGFr> 60-10006 to >100
PDGFr> 60-10006 to >100
EGFr> 60-10006 to >100

Table 2: Selectivity of a Pyrrolo[2,3-d]pyrimidine RET Inhibitor (Compound 4) [6]

Kinase TargetIC50 (nM)
RETModerate Potency
Broad panel of tyrosine kinasesFavorable Selectivity

Table 3: Selectivity of a Pyrrolo[2,3-d]pyrimidine EGFR T790M Inhibitor [4]

Kinase TargetIC50 (nM)Fold Selectivity vs. EGFR T790M
EGFR T790M0.21-
Wild-Type EGFR22104

Table 4: Selectivity of a Pyrrolo[2,3-d]pyrimidine FAK Inhibitor (Compound 10b) [7]

TargetIC50 (nM)
FAK9.9

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Reagents and Materials:

    • Recombinant human EGFR kinase

    • Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in kinase assay buffer.

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the poly(Glu, Tyr) substrate. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP (e.g., using ADP-Glo™) according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Proliferation Assay (Example: A549 Lung Cancer Cells)
  • Reagents and Materials:

    • A549 cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

    • 96-well clear-bottom plates

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted inhibitor or DMSO (vehicle control).

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence or absorbance signal using a plate reader.

    • Calculate the percent cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of intervention for a pyrrolo[2,3-d]pyrimidine inhibitor.

experimental_workflow cluster_design Design & Synthesis cluster_vitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_optimization Optimization Start Identify Target Kinase SAR Structure-Activity Relationship (SAR) Studies Start->SAR Synthesis Synthesize Pyrrolo[2,3-d]pyrimidine Derivatives SAR->Synthesis Biochemical Biochemical Kinase Assay (Determine IC50) Synthesis->Biochemical Selectivity Kinome Selectivity Profiling Biochemical->Selectivity Cellular Cellular Proliferation Assay (Determine GI50) Selectivity->Cellular Toxicity Cytotoxicity Assessment Cellular->Toxicity Lead Lead Optimization Toxicity->Lead Lead->SAR

Caption: A typical workflow for the development and selectivity screening of kinase inhibitors.

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome Promiscuous Promiscuous Pyrrolo[2,3-d]pyrimidine Inhibitor StructureBased Structure-Based Design Promiscuous->StructureBased Covalent Covalent Targeting Promiscuous->Covalent Atropisomerism Atropisomerism Promiscuous->Atropisomerism Bivalent Bivalent Inhibitors Promiscuous->Bivalent Selective Selective Inhibitor StructureBased->Selective Covalent->Selective Atropisomerism->Selective Bivalent->Selective

Caption: Strategies to enhance the selectivity of pyrrolo[2,3-d]pyrimidine inhibitors.

References

Technical Support Center: Off-Target Effects of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative is inhibiting its intended kinase target, but I'm observing unexpected cellular phenotypes. Could this be due to off-target effects?

A1: Yes, it is highly probable. The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a common hinge-binding motif that can interact with the ATP-binding pocket of numerous kinases.[1][2] While these derivatives can be designed for high potency towards a primary target, off-target inhibition is a common phenomenon that can lead to unexpected biological responses.[1] It is crucial to characterize the selectivity profile of your specific compound to interpret cellular data accurately.

Q2: What are some common off-target kinases for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives?

A2: Kinome-wide screening and individual studies have identified several off-target kinases for this class of compounds. The specific off-target profile depends on the substitutions on the pyrrolopyrimidine core. Commonly observed off-targets include members of the JAK family (as this scaffold is the basis for JAK inhibitors like Tofacitinib), as well as other kinases such as PKA, ROCK2, p70S6K, EGFR, Her2, VEGFR2, and CDK2.[1][3][4][5][6] One study on a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, designed as PKB (Akt) inhibitors, showed significant off-target activity against PKA.[1]

Q3: How can I experimentally determine the off-target profile of my compound?

A3: Several methods can be employed to determine the off-target profile of your kinase inhibitor:

  • In Vitro Kinase Profiling: This is the most direct method and involves screening your compound against a large panel of purified kinases (a "kinome scan") at a fixed concentration to identify potential hits. Follow-up dose-response assays are then performed on the initial hits to determine IC50 values.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the thermal stabilization of proteins upon ligand binding. It can be used to confirm on-target engagement and identify unexpected off-target interactions in a more physiological setting.

  • Phosphoproteomics: This unbiased approach can identify changes in the phosphorylation status of numerous proteins within the cell upon treatment with your inhibitor, providing insights into the signaling pathways affected.

  • Western Blotting: This targeted approach can be used to examine the phosphorylation status of key downstream substrates of suspected off-target kinases.

Q4: I'm observing conflicting results between my biochemical (in vitro) and cell-based assays. What could be the reason?

A4: Discrepancies between in vitro and cellular assay results are common in kinase inhibitor studies. Several factors can contribute to this:

  • Cellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the enzyme, whereas intracellular ATP levels are much higher (millimolar range). This can lead to a rightward shift in the IC50 value in cellular assays for ATP-competitive inhibitors.

  • Cell Permeability and Efflux: Your compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, resulting in a lower effective intracellular concentration.

  • Compound Metabolism: The compound may be metabolized by the cells into less active or inactive forms.

  • Activation of Compensatory Signaling Pathways: Inhibition of the primary target can sometimes lead to the activation of alternative signaling pathways that mask the intended effect or produce unexpected phenotypes.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity

Symptom: You observe significant cell death at concentrations where your compound is expected to be selective for its primary target.

Possible Cause: Off-target inhibition of kinases essential for cell survival.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 for cytotoxicity in your cell line of interest and compare it to the IC50 for your primary target. A narrow therapeutic window suggests potential off-target toxicity.

  • Consult Kinome Profiling Data: If available, check if your compound inhibits known pro-survival kinases at concentrations similar to its cytotoxic IC50.

  • Rescue Experiment: If possible, overexpress a drug-resistant mutant of your primary target. If the cytotoxicity persists, it is likely due to an off-target effect.

  • Test Structurally Unrelated Inhibitors: Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this compound does not exhibit the same cytotoxicity, it further points to an off-target effect of your original compound.

Issue 2: Inconsistent or Non-reproducible Western Blot Results

Symptom: You are trying to validate the inhibition of a downstream substrate of your target kinase via Western blot, but the results are variable or show no effect.

Possible Causes:

  • Poor Antibody Quality: The primary or secondary antibody may not be specific or sensitive enough.

  • Suboptimal Assay Conditions: Issues with sample preparation, protein transfer, or antibody incubation times and concentrations.

  • Transient Phosphorylation: The phosphorylation event you are measuring may be transient, and you might be missing the optimal time point for analysis.

  • Redundant Signaling: Other kinases may phosphorylate the same substrate, compensating for the inhibition of your primary target.

Troubleshooting Steps:

  • Validate Antibodies: Use positive and negative controls to ensure the specificity of your primary antibody.

  • Optimize Western Blot Protocol: Titrate primary and secondary antibody concentrations, optimize blocking conditions, and ensure efficient protein transfer.

  • Perform a Time-Course Experiment: Treat cells with your inhibitor for various durations to identify the optimal time point to observe changes in substrate phosphorylation.

  • Investigate Redundant Pathways: Consult the literature to see if other kinases are known to phosphorylate your substrate of interest. If so, you may need to use a combination of inhibitors to see a significant effect.

Issue 3: Unexpected Activation of a Signaling Pathway

Symptom: Inhibition of your target kinase leads to the paradoxical activation of another signaling pathway.

Possible Cause:

  • Feedback Loops: Inhibition of a kinase in one pathway can relieve negative feedback on another pathway, leading to its activation.

  • Off-Target Inhibition of a Negative Regulator: Your compound might be inhibiting a kinase that normally suppresses the activated pathway.

Troubleshooting Steps:

  • Map the Signaling Network: Use literature and pathway databases to understand the connections between your target pathway and the unexpectedly activated pathway. Look for known feedback mechanisms.

  • Perform Kinome Profiling: Analyze the selectivity data of your compound to identify if it inhibits any known negative regulators of the activated pathway.

  • Use More Selective Inhibitors: If available, test more selective inhibitors for your primary target to see if they produce the same paradoxical activation. If not, it is likely an off-target effect.

Quantitative Data on Off-Target Effects

The following table summarizes publicly available IC50 data for some 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, highlighting their potential for off-target interactions. Note: The specific substitutions on the core scaffold significantly influence the selectivity profile.

Compound Class/ExamplePrimary TargetOff-Target KinaseIC50 (nM)Reference
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide seriesPKB (Akt)PKAVaries (can be <10-fold selective)[1]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k)Multi-targetedEGFR40[3]
Her298[3]
VEGFR2153[3]
CDK2204[3]
JAK Inhibitor (e.g., Tofacitinib)JAK1, JAK3JAK2Potent inhibition[4]
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative (Compound 13c)RIPK1RIPK31700[7]
MLKL>30,000[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 value of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative stock solution (in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of your compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted compound or DMSO (for controls).

    • 2 µL of kinase solution (diluted in kinase buffer).

    • 2 µL of substrate/ATP mixture (diluted in kinase buffer). The ATP concentration should ideally be at the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general workflow for assessing the target engagement of a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative in intact cells.

Materials:

  • Cell line of interest

  • Cell culture medium

  • 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • Thermal cycler

  • Western blot or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of your compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinome Scan Kinome Scan (Single Concentration) Dose-Response Dose-Response Assay (IC50 Determination) Kinome Scan->Dose-Response Identify Hits CETSA CETSA (Target Engagement) Western Blot Western Blot (Pathway Modulation) CETSA->Western Blot Cytotoxicity Assay Cytotoxicity Assay (Cell Viability) Western Blot->Cytotoxicity Assay Compound 4-Amino-7H-pyrrolo [2,3-d]pyrimidine Derivative Compound->Kinome Scan Compound->CETSA

Caption: Workflow for characterizing the on- and off-target effects of a kinase inhibitor.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt Downstream_Akt Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream_Akt Proliferation Cell Proliferation & Survival Downstream_Akt->Proliferation Cytokine Cytokine (e.g., IL-2, IL-6) JAK JAK Cytokine->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression STAT->Gene_Expression Inhibitor 4-Amino-7H-pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->RTK Inhibitor->Akt Primary or Off-Target Inhibitor->JAK

Caption: Potential signaling pathways affected by off-target inhibition.

troubleshooting_logic A Unexpected Cellular Phenotype Observed B Is the primary target inhibited at the effective concentration? A->B C Yes B->C Yes D No B->D No F Is the phenotype consistent with known off-target activities of the scaffold? C->F E Troubleshoot on-target engagement (e.g., CETSA, Western Blot) D->E G Yes F->G Yes H No F->H No I Investigate specific off-targets (e.g., test against known off-target kinases) G->I J Perform unbiased screen (e.g., Kinome Scan, Phosphoproteomics) H->J K Identify potential off-target(s) I->K J->K

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of 7-Deazapurine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges in optimizing the pharmacokinetic (PK) properties of 7-deazapurine compounds. This resource offers troubleshooting guides for common experimental issues, detailed protocols for key pharmacokinetic assays, and a comparative overview of the PK parameters of selected 7-deazapurine derivatives.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the preclinical development of 7-deazapurine compounds.

Issue 1: Poor Aqueous Solubility and Precipitation in Assays

Q1: My 7-deazapurine compound is precipitating out of solution during my in vitro assay setup. What can I do?

A1: Precipitation of poorly soluble compounds in aqueous buffers is a frequent challenge. Here is a systematic approach to troubleshoot this issue:

  • Optimize Solvent and Concentration:

    • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is minimal (typically <0.5%) to avoid cellular toxicity. If precipitation still occurs, consider using a co-solvent system, such as a mixture of DMSO and ethanol.

    • Reduce Final Concentration: The most straightforward solution is often to lower the final working concentration of your compound to stay below its solubility limit in the assay medium.

  • Modify the Aqueous Buffer:

    • pH Adjustment: The solubility of ionizable 7-deazapurine compounds can be pH-dependent. Experiment with buffers at different pH values to find the optimal range for your compound's solubility.

    • Use of Solubilizing Excipients: Incorporating solubilizing agents into your buffer can significantly improve solubility. Common excipients include:

      • Surfactants: Non-ionic surfactants like Tween-80 or Span 80 can help maintain the compound in solution.

      • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Improve the Dilution Technique:

    • Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to prevent localized high concentrations that can trigger precipitation.

    • Pre-warmed Buffer: Using a pre-warmed aqueous buffer can sometimes improve the solubility of your compound.

dot graph TD subgraph "Troubleshooting Workflow for Compound Precipitation" direction LR A[Start: Compound Precipitates] --> B{Initial Checks}; B --> C[Reduce Final Concentration]; B --> D[Optimize Dilution Method]; D --> D1[Vortex during dilution]; D --> D2[Use pre-warmed buffer]; C --> E{Still Precipitating?}; D --> E; E --> F[Modify Buffer]; F --> F1[Adjust pH]; F --> F2[Add Surfactants e.g., Tween-80]; F --> F3[Add Cyclodextrins e.g., HP-β-CD]; F1 --> G{Resolved?}; F2 --> G; F3 --> G; G -- Yes --> H[Proceed with Assay]; G -- No --> I[Consider Prodrug Strategy or Formulation Change]; end

end Troubleshooting workflow for compound precipitation.

Issue 2: Low Oral Bioavailability

Q2: My 7-deazapurine analog shows good in vitro activity but has poor oral bioavailability in animal models. What are the potential causes and solutions?

A2: Low oral bioavailability is a common hurdle in drug development and can stem from several factors. Here are some strategies to address this issue:

  • Improve Solubility and Dissolution Rate: Poor aqueous solubility is a primary reason for low oral bioavailability. The strategies mentioned in Issue 1 for improving solubility in vitro are also applicable for formulation development to enhance in vivo dissolution.

  • Enhance Permeability:

    • Prodrug Strategies: A highly effective approach is to synthesize a prodrug of your active 7-deazapurine compound. By adding a promoiety, you can increase the lipophilicity of the molecule, which can enhance its ability to cross the intestinal membrane. This promoiety is then cleaved in vivo to release the active drug.[1][2]

    • Lipid-Based Formulations: Formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption.[3]

  • Overcome First-Pass Metabolism: If your compound is extensively metabolized in the liver before reaching systemic circulation, this can significantly reduce its bioavailability.

    • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant metabolic enzymes can increase the bioavailability of your compound. However, this approach can lead to drug-drug interactions.

    • Prodrugs: A prodrug approach can sometimes be designed to bypass or reduce first-pass metabolism.[4]

dot graph flowchart { rankdir=TB; node [shape=box, style=rounded];

} Strategies to enhance oral bioavailability.

Issue 3: Rapid Metabolism and Short Half-Life

Q3: My 7-deazapurine compound is rapidly cleared in vivo, resulting in a short half-life. How can I improve its metabolic stability?

A3: Rapid metabolism is a significant challenge that can limit the therapeutic efficacy of a drug. Here are some approaches to address this:

  • Identify Metabolic Soft Spots: The first step is to identify the site(s) on the molecule that are most susceptible to metabolism. This can be done through metabolite identification studies using liver microsomes or hepatocytes.

  • Structural Modifications: Once the metabolic "soft spots" are known, you can make structural modifications to block or slow down the metabolism at these sites. This could involve:

    • Introducing electron-withdrawing groups to deactivate metabolically labile positions.

    • Steric hindrance by adding bulky groups near the site of metabolism.

    • Isosteric replacements of metabolically unstable groups with more stable ones.

  • Prodrug Approach: A prodrug can be designed to protect the metabolically labile part of the molecule. The active drug is then released at the target site.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can sometimes slow down the rate of metabolism due to the kinetic isotope effect.

II. Quantitative Data on Pharmacokinetic Properties

The following table summarizes available pharmacokinetic data for a selection of 7-deazapurine compounds from the literature. Direct comparison between studies should be made with caution due to differences in experimental conditions, animal models, and analytical methods.

Compound IDClassSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)CL (mL/min/kg)Vd (L/kg)F (%)Reference
HH-N25 Topoisomerase I InhibitorRat3 mg/kg, IV1446.67 ± 312.050.14 ± 0.06-4.51 ± 0.278.32 ± 1.451.26 ± 0.15-[5]
ZM241385 Adenosine A2A Receptor AntagonistRat5 mg/kg, IV4458.03-1674.10-54.571.88-[6]
ZM241385 Adenosine A2A Receptor AntagonistRat1 mg/kg, PO6.67-18.76----[6]
ZM241385 Adenosine A2A Receptor AntagonistRat5 mg/kg, PO58.29-109.99----[6]

(Abbreviations: Cmax, Maximum plasma concentration; Tmax, Time to reach Cmax; AUC, Area under the plasma concentration-time curve; t1/2, Half-life; CL, Clearance; Vd, Volume of distribution; F, Bioavailability; IV, Intravenous; PO, Oral)

III. Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below to ensure reproducibility and accuracy.

Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test 7-deazapurine compound

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system and keep it on ice.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

dot graph TD subgraph "Microsomal Stability Assay Workflow" A[Prepare Reagents] --> B[Incubation]; B --> C[Time-Point Sampling]; C --> D[Quench Reaction]; D --> E[Protein Precipitation]; E --> F[Centrifugation]; F --> G[Supernatant Analysis by LC-MS/MS]; G --> H[Data Analysis: Calculate t1/2 and CLint]; end

end Microsomal stability assay workflow.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which is crucial as only the unbound fraction of a drug is typically pharmacologically active. Equilibrium dialysis is considered the gold standard method.[5]

Materials:

  • Test 7-deazapurine compound

  • Pooled plasma (human or other species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Incubator/shaker

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dialysis Setup:

    • Spike the plasma with the test compound to the desired final concentration.

    • Pipette the spiked plasma into the sample chamber of the dialysis device.

    • Pipette an equal volume of PBS into the buffer chamber.

  • Incubation:

    • Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the system to reach equilibrium.

  • Sample Collection:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis:

    • Determine the concentration of the compound in both the plasma and buffer chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Data Analysis:

    • Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).

G

References

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Inhibitors - Cell Permeability Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cell permeability challenges encountered with pyrrolo[2,3-d]pyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: My potent pyrrolo[2,3-d]pyrimidine inhibitor shows significantly lower activity in cell-based assays compared to its biochemical potency. What is the likely cause?

A significant drop in potency between a biochemical assay and a cell-based assay often points to poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target at a concentration sufficient to elicit a biological response. It is crucial to experimentally assess the cell permeability of your compound.

Q2: What are the key physicochemical properties of pyrrolo[2,3-d]pyrimidine inhibitors that influence their cell permeability?

Several physicochemical properties are critical determinants of a small molecule's ability to cross the cell membrane:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal LogP (typically between 1 and 5) is required for good passive diffusion.

  • Polar Surface Area (PSA): The sum of the surface areas of polar atoms in a molecule. A lower PSA (< 140 Ų) is generally associated with better cell permeability.

  • Molecular Weight (MW): Smaller molecules (MW < 500 Da) tend to have better passive permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (HBD ≤ 5) and acceptors (HBA ≤ 10) can negatively impact permeability by increasing the energy required for the molecule to leave the aqueous environment and enter the lipid cell membrane.

  • Aqueous Solubility: The compound must have sufficient solubility in the assay medium to be available for absorption.

Q3: My pyrrolo[2,3-d]pyrimidine inhibitor has favorable physicochemical properties but still exhibits poor cellular activity. What other factors could be at play?

If the physicochemical profile appears optimal, consider the following:

  • Active Efflux: The inhibitor may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, preventing it from reaching its target. A bi-directional Caco-2 assay can determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration.

  • Poor Compound Solubility in Assay Media: The compound may be precipitating in the cell culture media, reducing the concentration available for uptake.

Q4: How can I improve the cell permeability of my pyrrolo[2,3-d]pyrimidine inhibitor?

Medicinal chemistry strategies can be employed to enhance cell permeability:

  • Optimize Lipophilicity: Modify the structure to adjust the LogP into a more favorable range.

  • Reduce Polarity: Decrease the polar surface area by masking polar functional groups.

  • Prodrug Approach: Convert a polar functional group into a more lipophilic moiety that can be cleaved intracellularly to release the active inhibitor.

  • Reduce Molecular Weight and Rotatable Bonds: Simplify the molecular structure where possible.

Troubleshooting Guides

Issue 1: Low Permeability in Parallel Artificial Membrane Permeability Assay (PAMPA)
Observation Potential Cause Troubleshooting Steps
Low Papp value for the test compound.Poor intrinsic passive permeability due to unfavorable physicochemical properties (e.g., high PSA, low LogP).- Re-evaluate the physicochemical properties of the compound. - Consider structural modifications to improve lipophilicity and reduce polarity.
Poor aqueous solubility.- Decrease the concentration of the compound in the donor well. - Increase the percentage of a co-solvent like DMSO, ensuring it doesn't compromise membrane integrity.
High variability in Papp values between wells.Inconsistent membrane integrity or uneven coating of the lipid solution.- Visually inspect the PAMPA plate for defects before use. - Ensure consistent and even application of the lipid solution. - Include a known high-permeability control to assess consistency.
Issue 2: Low Permeability in Caco-2 Assays
Observation Potential Cause Troubleshooting Steps
Low apparent permeability (Papp) in the apical to basolateral (A-B) direction.Poor passive permeability or active efflux.- Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests active efflux. - If efflux is confirmed, co-incubate with a known efflux transporter inhibitor (e.g., verapamil for P-gp) to see if permeability improves.
Low monolayer integrity.- Monitor Transepithelial Electrical Resistance (TEER) values before and after the experiment. - Assess the permeability of a low-permeability marker like Lucifer yellow.
Poor compound stability in the assay buffer.- Verify the stability of the compound in the assay buffer at the experimental pH and temperature.

Data Presentation

Table 1: In Silico ADME Properties of Representative Tricyclic Pyrrolo[2,3-d]pyrimidines

The following table presents predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for two lead compounds from a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives.[1] This data can help in anticipating potential permeability characteristics.

Compound QPlogS a Caco-2 b PSA c Human Oral Absorption d
8f -8.357667.024.41 Ų100%
8g -8.7310000.024.41 Ų100%
  • a Predicted aqueous solubility (log S). Range: -6.5 to 0.5 for 95% of known drugs.[1]

  • b Predicted apparent Caco-2 cell permeability (nm/s). Range: <25 is poor, >500 is great.[1]

  • c Polar Surface Area.[1]

  • d Predicted human oral absorption.[1]

Table 2: General Permeability Classification

This table provides a general classification of compound permeability based on experimental results from Caco-2 and PAMPA assays.

Permeability Class Caco-2 Papp (10-6 cm/s) PAMPA Pe (10-6 cm/s) Interpretation
High > 10> 5High probability of good oral absorption.
Moderate 1 - 101 - 5Variable oral absorption.
Low < 1< 1Low probability of good oral absorption.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive diffusion of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of the Donor Plate: A 96-well donor plate with a filter is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane).

  • Compound Preparation: The pyrrolo[2,3-d]pyrimidine inhibitor is dissolved in a buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Assay Procedure: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated donor plate is placed on top of the acceptor plate, and the test compound solution is added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the inhibitor in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using an appropriate formula that takes into account the area of the membrane, the volume of the wells, and the incubation time.

Caco-2 Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal absorption and can also be used to assess active transport mechanisms.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Studies (Apical to Basolateral & Basolateral to Apical):

    • The cell monolayers are washed with pre-warmed transport buffer.

    • The pyrrolo[2,3-d]pyrimidine inhibitor is added to either the apical (A) or basolateral (B) side (the donor compartment).

    • At specific time points, samples are taken from the receiver compartment.

  • Quantification: The concentration of the inhibitor in the samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated for both directions (A-B and B-A).

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways targeted by pyrrolo[2,3-d]pyrimidine inhibitors and a general workflow for troubleshooting cell permeability issues.

G Troubleshooting Low Cell Permeability start Low Cellular Activity of Pyrrolo[2,3-d]pyrimidine Inhibitor check_properties Assess Physicochemical Properties (MW, LogP, PSA, HBD/A) start->check_properties properties_ok Properties within Optimal Range? check_properties->properties_ok run_pampa Perform PAMPA Assay properties_ok->run_pampa Yes medicinal_chem Medicinal Chemistry Optimization properties_ok->medicinal_chem No pampa_ok High Passive Permeability? run_pampa->pampa_ok run_caco2 Perform Bidirectional Caco-2 Assay pampa_ok->run_caco2 Yes low_passive Low Passive Permeability pampa_ok->low_passive No efflux Efflux Ratio > 2? run_caco2->efflux efflux_substrate Compound is an Efflux Substrate efflux->efflux_substrate Yes other_issues Investigate Other Issues: - Metabolic Stability - Compound Solubility efflux->other_issues No efflux_substrate->medicinal_chem low_passive->medicinal_chem

Caption: Troubleshooting workflow for low cell permeability.

EGFR_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

RET_Pathway RET Signaling Pathway GDNF GDNF GFRa GFRα GDNF->GFRa RET RET GFRa->RET PLCg PLCγ RET->PLCg RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Differentiation Neuronal Differentiation and Survival PLCg->Differentiation RAS_MAPK->Differentiation PI3K_AKT->Differentiation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RET

Caption: Inhibition of the RET signaling pathway.

References

Stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in aqueous solutions?

While comprehensive stability data for the parent compound is not extensively published, its derivatives and related 7-deazapurine analogues are known to be sensitive to factors such as pH, temperature, and light. It is crucial to handle aqueous solutions of this compound with care to minimize degradation. For critical applications, it is recommended to perform a preliminary stability assessment under your specific experimental conditions.

Q2: How does pH affect the stability and solubility of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine?

The solubility of derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been shown to be pH-dependent. For instance, some derivatives exhibit greater solubility in slightly acidic conditions (e.g., pH 6.5) compared to neutral pH, suggesting that the protonated form is more soluble.[1][2] Instability may occur at pH extremes (strong acid or strong base), potentially leading to hydrolysis of the amino group or cleavage of the pyrimidine ring.

Q3: What are the recommended storage conditions for aqueous solutions of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine?

For optimal stability, it is recommended to store stock solutions at -80°C for long-term storage (stable for over a year). For short-term use (up to a week), solutions can be stored at 4°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[3] Some related compounds require protection from light, so storing solutions in amber vials or in the dark is a recommended precautionary measure.[3]

Q4: What are the potential degradation pathways for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine?

Potential degradation pathways for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in aqueous solution may include:

  • Hydrolysis: The 4-amino group can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding 4-hydroxy derivative.

  • Oxidation: The electron-rich pyrrole and pyrimidine rings may be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.

  • Photodegradation: Exposure to UV or visible light may induce degradation. It is good practice to handle the compound and its solutions in a light-protected environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer - Poor solubility at the working pH.- Solution concentration is above the solubility limit.- Temperature fluctuations affecting solubility.- Adjust the pH of the buffer. Slightly acidic conditions (e.g., pH 6.0-6.5) may improve solubility.- Prepare a more dilute solution.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Loss of compound activity over time - Degradation of the compound in solution.- Prepare fresh solutions before each experiment.- Store stock solutions and aliquots at -80°C.- Protect solutions from light.- Perform a stability check of your compound under your specific storage and experimental conditions.
Appearance of unexpected peaks in HPLC analysis - Formation of degradation products.- Analyze the sample immediately after preparation.- Conduct a forced degradation study to identify potential degradation products.- Adjust storage and handling conditions to minimize degradation.
Inconsistent experimental results - Variable compound stability between experiments.- Standardize solution preparation and storage protocols.- Ensure consistent handling procedures (e.g., time at room temperature, light exposure).- Use freshly prepared solutions for each set of experiments.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine powder in a clean, dry container.

  • Initial Solubilization: Add a small amount of a suitable organic co-solvent, such as DMSO or ethanol, to dissolve the powder completely.

  • Aqueous Dilution: Gradually add the aqueous buffer of the desired pH to the organic solution while vortexing to ensure proper mixing. The final concentration of the organic co-solvent should be kept to a minimum and be compatible with the intended downstream application.

  • pH Adjustment: If necessary, adjust the final pH of the solution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the stock solution in aliquots at -80°C in light-protected tubes.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent system (e.g., 1 mg/mL in a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

    • Photostability: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Quantitative Data Summary

The following tables present an illustrative example of the type of data that would be generated from a forced degradation study. The actual values for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine would need to be determined experimentally.

Table 1: Illustrative Stability of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine under Forced Degradation Conditions

Condition Incubation Time (hours) Temperature (°C) % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl246015%4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine
0.1 M NaOH246010%Ring-opened products
3% H₂O₂2425 (Room Temp)20%N-oxide derivatives
Heat24605%Minor unidentified products
Light (ICH Q1B)--8%Photodegradation adducts

Table 2: Illustrative pH-Dependent Solubility

pH Solubility (µg/mL) (Illustrative)
5.0500
6.0350
7.0100
8.080

Visualizations

Troubleshooting_Workflow start Experimental Issue Encountered (e.g., precipitation, low activity) check_solution Check Solution Preparation - Correct concentration? - Correct buffer pH? start->check_solution check_storage Review Storage Conditions - Stored at -80°C? - Aliquoted? - Protected from light? start->check_storage solubility_issue Is the compound fully dissolved? check_solution->solubility_issue stability_issue Is there evidence of degradation? (e.g., extra HPLC peaks) check_storage->stability_issue solubility_issue->stability_issue Yes adjust_pH Adjust pH to improve solubility (e.g., slightly acidic) solubility_issue->adjust_pH No prepare_fresh Prepare fresh solutions for each experiment stability_issue->prepare_fresh Yes end Issue Resolved stability_issue->end No adjust_pH->end forced_degradation Perform forced degradation study to identify degradants prepare_fresh->forced_degradation forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize analyze Analyze by HPLC-PDA oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

Optimizing reaction conditions for pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrrolo[2,3-d]pyrimidines. This resource aims to address common challenges encountered during synthesis, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid answers to common issues encountered during the synthesis of pyrrolo[2,3-d]pyrimidines, covering aspects from reaction yield and purity to purification challenges.

Low Reaction Yield

Q1: My multi-component reaction for pyrrolo[2,3-d]pyrimidine synthesis is resulting in a low yield. What are the likely causes and how can I optimize it?

A1: Low yields in multi-component reactions (MCRs) for pyrrolo[2,3-d]pyrimidine synthesis are common and can often be attributed to several factors. A systematic approach to optimization is recommended.

  • Catalyst Choice and Loading: The choice and amount of catalyst can be critical. For instance, in a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, using 5 mol% of tetra-n-butylammonium bromide (TBAB) has been shown to be optimal, with higher amounts not improving the yield.[1]

  • Solvent and Temperature: The reaction medium and temperature play a significant role. Ethanol at 50°C is an effective condition for the aforementioned MCR, avoiding the need for harsher reflux conditions which can lead to side product formation.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction. Arylglyoxals, for example, are often used as their hydrates and their purity should be confirmed.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times for MCRs can be relatively short, often in the range of 60-80 minutes.[1]

Q2: I am experiencing a low yield in my Buchwald-Hartwig amination for the synthesis of a substituted pyrrolo[2,3-d]pyrimidine. What should I troubleshoot?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heterocyclic substrates can be sensitive to several parameters.

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is paramount. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are often effective in enhancing reaction efficiency.[2] Using a pre-catalyst is generally more reliable than generating the active catalytic species in situ from sources like Pd(OAc)2.[3]

  • Base Selection: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, a combination of an organic base (like DBU) and an inorganic base might be beneficial.[4]

  • Solvent: Anhydrous, deoxygenated solvents such as dioxane or toluene are typically required to prevent catalyst deactivation.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using an aryl chloride, the reaction may require more forcing conditions or a more specialized catalyst system.[3][4]

Q3: My Sonogashira coupling reaction to introduce an alkynyl group onto the pyrrolo[2,3-d]pyrimidine core is giving a poor yield. What are the common pitfalls?

A3: Low yields in Sonogashira couplings can often be traced back to catalyst deactivation or side reactions.

  • Copper Co-catalyst: While the classic Sonogashira protocol uses a copper co-catalyst (typically CuI), this can lead to Glaser-type homocoupling of the terminal alkyne, especially in the presence of oxygen.[5] Performing the reaction under strictly anaerobic conditions is crucial. Alternatively, copper-free Sonogashira protocols can be employed.

  • Catalyst Loading: In some cases, reducing the palladium catalyst loading can actually improve yields by minimizing side reactions.[5]

  • Base: An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is pure and dry.

  • Solvent: A variety of solvents can be used, with DMF and THF being common choices. The choice of solvent can influence the reaction rate and yield.

Purity and Side Reactions

Q4: I am observing the formation of significant side products in my pyrrolo[2,3-d]pyrimidine synthesis. How can I identify and minimize them?

A4: Side product formation is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to minimizing them.

  • Regioisomers: In reactions involving unsymmetrical starting materials, the formation of regioisomers can be a significant issue. For example, in the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines, careful control of reaction conditions is necessary to achieve regioselective substitution.[6] The choice of protecting groups can also influence regioselectivity.

  • Homocoupling: As mentioned for the Sonogashira reaction, homocoupling of starting materials (e.g., alkyne dimerization or biaryl formation from the aryl halide) is a common side reaction. This can often be minimized by using a lower catalyst loading, ensuring anaerobic conditions, and carefully controlling the reaction temperature.

  • Over-reaction or Decomposition: Some pyrrolo[2,3-d]pyrimidine derivatives can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures can lead to decomposition or the formation of complex byproduct mixtures. Monitoring the reaction by TLC and stopping it once the starting material is consumed is crucial.

Purification

Q5: I am struggling with the purification of my polar, nitrogen-containing pyrrolo[2,3-d]pyrimidine product by column chromatography. What strategies can I employ?

A5: The purification of polar, basic heterocyclic compounds can be challenging due to their strong interaction with silica gel, often leading to peak tailing and poor separation.

  • Tailing on Silica Gel: Peak tailing is often caused by the acidic nature of silica gel interacting with the basic nitrogen atoms of your compound. Adding a small amount of a basic modifier to the eluent, such as triethylamine (0.5-1%) or ammonium hydroxide (in a DCM/MeOH solvent system), can significantly improve peak shape.[7]

  • Alternative Stationary Phases: If modifying the eluent is not sufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.[7] Reversed-phase chromatography on a C18 column is another option, particularly for highly polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that show little or no retention in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase rich in an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove minor impurities, provided a suitable solvent system can be found.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various synthetic approaches to pyrrolo[2,3-d]pyrimidines, providing a clear comparison of reaction conditions and their outcomes.

Table 1: Optimization of a One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEthanol5012040
2TBAB (2.5)Ethanol508082
3TBAB (5) Ethanol 50 65 92
4TBAB (7.5)Ethanol506592
5TBAB (5)Methanol507085
6TBAB (5)Acetonitrile509070
7TBAB (5)Dichloromethane5010065

Table 2: Buchwald-Hartwig Amination for the Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines (Representative Data)

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene11085[8]
24-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-FluoroanilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10078[8]

Table 3: Sonogashira Coupling of 5-Bromo-6-chloro-1,3-dimethyluracil [6]

EntryAlkyneCatalyst SystemSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuITriethylamine8095
23-TolylacetylenePd(PPh₃)₄ / CuITriethylamine8098
32-TolylacetylenePd(PPh₃)₄ / CuITriethylamine8060

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to pyrrolo[2,3-d]pyrimidines.

Protocol 1: One-Pot, Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines[1]
  • To a solution of arylglyoxal monohydrate (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add 6-amino-1,3-dimethyluracil (1.0 mmol) and the respective barbituric acid derivative (1.0 mmol).

  • Add tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at 50°C.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion (typically 60-80 minutes), cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (General Procedure)[8]
  • To an oven-dried Schlenk tube, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the desired 4-amino-pyrrolo[2,3-d]pyrimidine.

Protocol 3: Sonogashira Coupling for C5-Alkynylation of Pyrrolo[2,3-d]pyrimidines (General Procedure)
  • To a Schlenk tube, add the 5-halo-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous triethylamine (10 mL).

  • Stir the reaction mixture at 80°C under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow: Multi-component Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Arylglyoxal Arylglyoxal Stirring at 50 C Stirring at 50 C Arylglyoxal->Stirring at 50 C 6-Aminouracil 6-Aminouracil 6-Aminouracil->Stirring at 50 C Barbituric Acid Barbituric Acid Barbituric Acid->Stirring at 50 C TBAB Catalyst TBAB Catalyst TBAB Catalyst->Stirring at 50 C Ethanol Ethanol Ethanol->Stirring at 50 C Cooling Cooling Stirring at 50 C->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidines.

Signaling Pathway: EGFR Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in non-small cell lung cancer (NSCLC).[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP binding site)

Caption: EGFR signaling pathway and its inhibition.

Signaling Pathway: RET Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines have also been developed as inhibitors of the RET (Rearranged during Transfection) kinase, which is implicated in certain types of thyroid and lung cancers.[9]

RET_Pathway cluster_membrane_ret Cell Membrane cluster_cytoplasm_ret Cytoplasm cluster_nucleus_ret Nucleus RET RET Receptor RAS_MAPK RAS-MAPK Pathway RET->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT Activates Ligand GDNF Family Ligand Ligand->RET Binds Gene_Expression Altered Gene Expression RAS_MAPK->Gene_Expression Cell_Outcomes Cell Growth, Proliferation, Survival PI3K_AKT->Cell_Outcomes Gene_Expression->Cell_Outcomes RET_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor RET_Inhibitor->RET Inhibits

Caption: RET kinase signaling pathway and its inhibition.

References

Validation & Comparative

A Comparative Guide to Akt Inhibitors: Spotlight on the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is one of the most frequent oncogenic events in human cancers, making Akt a highly sought-after target for therapeutic intervention.[3][4] This has led to the development of numerous small molecule inhibitors, which can be broadly classified based on their mechanism of action.

This guide provides a comparative overview of Akt inhibitors, with a special focus on compounds derived from the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, versus other classes of Akt inhibitors. We will examine their mechanisms, present comparative experimental data, and provide standardized protocols for their evaluation.

The Rise of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine itself is a heterocyclic chemical structure, a 7-deazapurine analog, that serves as a foundational scaffold for a significant class of kinase inhibitors.[5][6] Through extensive medicinal chemistry efforts, this core has been elaborated to produce potent and selective ATP-competitive inhibitors of Akt.

A prime example of a clinical-stage drug candidate developed from this scaffold is Capivasertib (AZD5363) .[7][8] This orally bioavailable compound is a potent pan-Akt inhibitor that has shown promise in numerous clinical trials, particularly in breast cancer.[9][10] The development of Capivasertib involved optimizing the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core to enhance potency, selectivity against related kinases like ROCK, and improve pharmacokinetic properties.[8][11]

Classification of Akt Inhibitors

Akt inhibitors are primarily categorized into two main groups based on their binding mode and mechanism of action: ATP-competitive inhibitors and allosteric inhibitors.[4][12]

  • ATP-Competitive Inhibitors : These molecules bind to the ATP-binding pocket of the Akt kinase domain, directly competing with the endogenous ATP. This prevents the phosphorylation of downstream substrates.[3][12] Inhibitors derived from the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, such as Capivasertib, fall into this category.[8] Another prominent example is Ipatasertib (GDC-0068) .[2][7] A potential drawback of this class is the high conservation of the ATP-binding site across the human kinome, which can lead to off-target effects.[13]

  • Allosteric Inhibitors : These inhibitors bind to a site distinct from the ATP pocket, typically at the interface between the pleckstrin homology (PH) domain and the kinase domain.[12] This binding locks Akt in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation by phosphorylation.[12] MK-2206 is the most clinically advanced allosteric inhibitor.[13][14] Allosteric inhibitors can offer greater selectivity compared to their ATP-competitive counterparts.[9]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of intervention for different inhibitor classes.

PI3K_Akt_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt (PKB) pip3->akt Recruits to membrane pdk1->akt mtorc1 mTORC1 akt->mtorc1 Activates downstream Downstream Effectors (e.g., GSK3β, FOXO, BAD) akt->downstream Phosphorylates mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) proliferation Cell Growth, Proliferation, Survival, Metabolism mtorc1->proliferation downstream->proliferation pten PTEN pten->pip3 pi3k_inhibitor PI3K Inhibitors pi3k_inhibitor->pi3k akt_inhibitor Akt Inhibitors akt_inhibitor->akt mtor_inhibitor mTOR Inhibitors mtor_inhibitor->mtorc2 mtor_inhibitor->mtorc1

Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Comparative Performance Data

The efficacy of Akt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize publicly available IC50 data for representative Akt inhibitors.

Table 1: Pan-Akt Inhibitory Potency (IC50 in nM)

InhibitorClassAkt1 (IC50 nM)Akt2 (IC50 nM)Akt3 (IC50 nM)Reference
Capivasertib (AZD5363) ATP-Competitive377[2]
Ipatasertib (GDC-0068) ATP-Competitive5188[2]
MK-2206 Allosteric51265[2]
A-443654 ATP-Competitive0.16 (Ki)N/AN/A[15]
Afuresertib (GSK2110183) ATP-Competitive<1Low nMLow nM[7]

Table 2: Kinase Selectivity Profile (IC50 in nM)

InhibitorTargetPKAROCKReference
Capivasertib (AZD5363) Akt1/2/3>1000~650[7][8]
Ipatasertib (GDC-0068) Akt1/2/3Poorly inhibitsN/A[7]
A-443654 Akt1/2/3~6.4N/A[15]

Note: PKA is a closely related kinase in the AGC family, and selectivity against it is a key benchmark.[16] Higher IC50 values indicate lower potency and thus better selectivity.

Mechanism of Action: A Visual Comparison

The fundamental difference between ATP-competitive and allosteric inhibitors lies in their binding site and the resulting conformational state of the Akt enzyme.

Inhibition_Mechanisms cluster_atp ATP-Competitive Inhibition cluster_allosteric Allosteric Inhibition atp_kinase Akt Kinase Domain (Active 'PH-out' state) allo_kinase Akt Kinase Domain (Inactive 'PH-in' state) atp ATP atp_pocket ATP-Binding Pocket atp->atp_pocket Binds atp_inhibitor Capivasertib (ATP-Competitive) atp_inhibitor->atp_pocket Competes & Binds allo_inhibitor MK-2206 (Allosteric) allo_pocket Allosteric Pocket (PH/Kinase Interface) allo_inhibitor->allo_pocket Binds & Induces Conformational Change

Caption: ATP-competitive vs. Allosteric inhibition mechanisms for Akt.

As the diagram shows, ATP-competitive inhibitors like those from the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine family directly block the catalytic site.[12] In contrast, allosteric inhibitors prevent the enzyme from adopting its active conformation, thereby inhibiting its activation.[12]

Key Experimental Protocols

Evaluating the efficacy and mechanism of Akt inhibitors requires a standardized set of biochemical and cellular assays.

In Vitro Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms (Akt1, Akt2, Akt3).

Principle: This assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the Akt kinase. The amount of phosphorylated substrate is quantified, often using luminescence or fluorescence.

Methodology:

  • Reagents: Purified recombinant human Akt1, Akt2, and Akt3 enzymes; kinase buffer; ATP; a specific peptide substrate (e.g., "Crosstide"); detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test inhibitor (e.g., Capivasertib) in DMSO and add to a multi-well plate. b. Add the Akt enzyme and the peptide substrate to the wells and incubate briefly to allow inhibitor binding. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity. e. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Akt Western Blot Assay

Objective: To confirm that the inhibitor blocks Akt signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.

Principle: Cancer cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using antibodies that specifically detect the phosphorylated forms of Akt (at Ser473 and Thr308) and downstream proteins like GSK3β.

Methodology:

  • Cell Culture: Plate cancer cells known to have an active PI3K/Akt pathway (e.g., LNCaP, BT474) and grow to 70-80% confluency.

  • Treatment: Treat the cells with various concentrations of the Akt inhibitor for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, p-GSK3β, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Below is a workflow diagram for the Western Blot protocol.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with Akt Inhibitor start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE (Separation) quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking Non-Specific Sites transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, Total Akt, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Signal Detection secondary_ab->detection analysis Band Densitometry & Analysis detection->analysis end End: Quantified Results analysis->end

Caption: Standard experimental workflow for Western Blot analysis of Akt pathway inhibition.

Conclusion

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly valuable starting point for the development of potent, selective, and orally bioavailable ATP-competitive Akt inhibitors, exemplified by the clinical success of Capivasertib (AZD5363).[16][17] These inhibitors demonstrate nanomolar potency against all three Akt isoforms and have advanced significantly in clinical trials.

When compared to allosteric inhibitors like MK-2206, ATP-competitive agents often show broader pan-Akt inhibition at lower concentrations, though selectivity can be a greater challenge.[2][13] The choice between an ATP-competitive and an allosteric inhibitor may depend on the specific genetic context of the tumor, the desired selectivity profile, and the potential for combination therapies. Both classes of inhibitors have demonstrated the ability to modulate the Akt signaling pathway effectively and represent crucial tools in the arsenal of targeted cancer therapies.[4][14] The continued exploration of novel scaffolds and inhibition mechanisms will be vital for overcoming resistance and improving patient outcomes.

References

A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Cores in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have emerged as pivotal heterocyclic systems, particularly in the development of kinase inhibitors for cancer therapy. Their structural resemblance to the endogenous purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases, leading to the modulation of crucial cellular signaling pathways. This guide provides a comparative overview of the efficacy of these two cores, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.

Core Structures and General Properties

Both pyrrolo[2,3-d]pyrimidines (also known as 7-deazapurines) and pyrazolo[3,4-d]pyrimidines are bicyclic aromatic heterocycles. The key distinction lies in the arrangement of nitrogen atoms in the five-membered ring. The pyrrolo[2,3-d]pyrimidine core features a nitrogen atom at position 7, whereas the pyrazolo[3,4-d]pyrimidine core has nitrogen atoms at positions 1 and 2. This seemingly subtle difference in the electronic distribution and hydrogen bonding capabilities of the core structures can significantly influence their binding affinity, selectivity, and overall pharmacological profile.

The pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for designing potent inhibitors of various kinases, and its deazapurine framework bears a notable resemblance to adenine, the natural ligand of ATP.[1] Similarly, the pyrazolo[3,4-d]pyrimidine core is considered a bioisostere of the adenine ring of ATP, enabling it to mimic hinge region binding interactions in the active sites of kinases.[2]

Comparative Efficacy as Kinase Inhibitors

Derivatives of both scaffolds have demonstrated significant potential as inhibitors of a wide range of protein kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and rearranged during transfection (RET) kinase, among others.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations in EGFR are a known driver in non-small cell lung cancer (NSCLC). Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and shown to covalently block mutant EGFR activity.[3] One notable compound, 12i , exhibited high potency and selectivity, inhibiting HCC827 cells (harboring an EGFR activating mutation) with up to 493-fold increased efficacy compared to normal HBE cells.[3] In enzymatic assays, this compound selectively inhibited the T790M mutant EGFR with an IC50 value of 0.21 nM, demonstrating a 104-fold higher potency compared to the wild-type EGFR (IC50 = 22 nM).[3]

Conversely, pyrazolo[3,4-d]pyrimidine-based compounds have also been identified as potent EGFR-TK inhibitors.[4][5] For instance, a novel phenylpyrazolo[3,4-d]pyrimidine-based analog, 5i , emerged as a potent non-selective dual EGFR/VEGFR2 inhibitor with an inhibitory concentration of 0.3 µM for EGFR.[4]

The following table summarizes the inhibitory activities of representative compounds from each class against EGFR.

Core ScaffoldCompoundTargetIC50 (nM)Cell LineReference
Pyrrolo[2,3-d]pyrimidine12i EGFR (T790M)0.21-[3]
Pyrrolo[2,3-d]pyrimidine12i EGFR (WT)22-[3]
Pyrazolo[3,4-d]pyrimidine5i EGFR (WT)300-[4]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR2 playing a central role. Both heterocyclic systems have been successfully employed to develop VEGFR inhibitors.

A structure-activity relationship study of pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of a multikinase inhibitor, compound 33 , which potently inhibits both FLT3 and VEGFR2.[6][7] In an in vivo mouse model with an MV4-11 xenograft, a once-daily dose of 10 mg/kg of compound 33 resulted in complete tumor regression without significant toxicity.[7]

While specific VEGFR2 inhibitory data for a representative pyrrolo[2,3-d]pyrimidine from the provided search results is not as explicitly detailed for direct comparison in a table, the development of pyrrolo[2,3-d]pyrimidine derivatives as VEGFR2 inhibitors is an active area of research, with some compounds showing potent activity.

Signaling Pathway Visualization

The inhibition of kinases such as EGFR and VEGFR by these compounds disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS Inhibitor Pyrrolo[2,3-d]pyrimidine or Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based cores.

VEGFR_Signaling_Pathway Ligand VEGF Ligand VEGFR VEGFR Ligand->VEGFR PLCg PLCγ VEGFR->PLCg Inhibitor Pyrrolo[2,3-d]pyrimidine or Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis & Vascular Permeability MAPK->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by pyrimidine-based cores.

Experimental Protocols

The evaluation of the efficacy of these compounds typically involves a combination of in vitro enzymatic assays, cell-based proliferation assays, and in vivo animal models.

General Kinase Enzymatic Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay. The following is a generalized protocol:

  • Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, and the test compound.

  • Procedure :

    • The test compound is serially diluted in DMSO and then added to the wells of a microplate.

    • The kinase and substrate are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds on cancer cell lines is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental_Workflow Start Compound Synthesis (Pyrrolo[2,3-d]pyrimidine or Pyrazolo[3,4-d]pyrimidine derivatives) Enzymatic_Assay In Vitro Kinase Enzymatic Assay Start->Enzymatic_Assay IC50_Enzyme Determine IC50 (Enzyme Inhibition) Enzymatic_Assay->IC50_Enzyme Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) IC50_Enzyme->Cell_Assay Promising Compounds IC50_Cell Determine IC50 (Cell Growth Inhibition) Cell_Assay->IC50_Cell In_Vivo In Vivo Animal Model (e.g., Xenograft) IC50_Cell->In_Vivo Lead Compounds Efficacy Evaluate Tumor Growth Inhibition In_Vivo->Efficacy

Caption: A typical workflow for evaluating kinase inhibitors.

Conclusion

Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores serve as exceptional scaffolds for the design of potent and selective kinase inhibitors. The choice between these two cores is often guided by the specific kinase target and the desired pharmacological profile. Structure-activity relationship studies have shown that modifications at various positions of these rings can significantly impact their potency and selectivity. For instance, in a study on pyrazolo[3,4-d]pyrimidine derivatives, it was found that 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives showed higher potency against MV4-11 cells compared to their 4-anilino counterparts.[7] Similarly, for pyrrolo[2,3-d]pyrimidines, substitutions on the pyrrole and pyrimidine rings have been extensively explored to optimize their activity against various kinases.[8][9]

The data presented in this guide highlights that both scaffolds can yield highly effective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine derivative 12i demonstrates exceptional potency and selectivity for mutant EGFR, making it a promising candidate for targeted cancer therapy.[3] On the other hand, the pyrazolo[3,4-d]pyrimidine derivative 33 shows potent multi-kinase inhibitory activity and significant in vivo efficacy, underscoring the potential of this scaffold in developing drugs that can overcome resistance mechanisms.[7]

Ultimately, the selection of one core over the other will depend on the specific drug discovery program's objectives, including the target kinase, desired selectivity profile, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Further research and head-to-head comparative studies will continue to elucidate the subtle yet crucial differences in the therapeutic potential of these two privileged heterocyclic systems.

References

Validation of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine as a RET Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine as a scaffold for developing potent and selective RET kinase inhibitors. Through objective comparison with established RET inhibitors and supported by experimental data, this document serves as a resource for researchers in oncology and drug discovery.

Introduction to RET Kinase Inhibition

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1] Genetic alterations such as point mutations and gene fusions can lead to constitutive activation of RET, driving the progression of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] This makes RET an attractive therapeutic target. Several RET kinase inhibitors have been developed, with some receiving FDA approval and demonstrating significant clinical efficacy.[2]

This guide focuses on the potential of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold, comparing its derivatives to prominent RET inhibitors such as the highly selective agents Selpercatinib and Pralsetinib, as well as multi-kinase inhibitors like Vandetanib and Cabozantinib.

Comparative Analysis of RET Kinase Inhibitors

The inhibitory activity of various compounds against wild-type and mutated RET kinase is a critical measure of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a lead pyrrolo[2,3-d]pyrimidine derivative and approved RET inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of RET Kinase Inhibitors

CompoundScaffoldRET (wild-type) IC50 (nM)RET (V804M mutant) IC50 (nM)KDR (VEGFR2) IC50 (nM)Selectivity (KDR/RET)
Compound 59[4][5]4-Amino-7H-pyrrolo[2,3-d]pyrimidineLow nanomolarLow nanomolarNot specifiedNot specified
Selpercatinib (LOXO-292)[6][7][8]Pyrazolo[1,5-a]pyridine~0.4Not specifiedNot specifiedHigh
Pralsetinib (BLU-667)[9][10]Not specified<0.4Not specified3.5~88-fold more selective for RET over VEGFR2[10]
Vandetanib[11][12]Quinazoline~100Not specified~40Low
Cabozantinib[13][14]Quinoline5.2[10]Not specified~0.035Low

Note: "Low nanomolar" for Compound 59 indicates high potency as described in the source.[4][5] Specific values were not provided in the excerpt.

Table 2: Cellular Activity of RET Kinase Inhibitors

CompoundCell LineRET AlterationGrowth Inhibition
Compound 59[4][5]LC-2/adCCDC6-RET fusionYes
Selpercatinib (Retevmo)[6][15]VariousRET fusion/mutationHigh activity[15]
Pralsetinib (Gavreto)[9][16]VariousRET fusion/mutationHigh activity[16]
Vandetanib (Caprelsa)[11][17]MTC cell linesRET mutationInhibits proliferation[18]
Cabozantinib (Cometriq/Cabometyx)[13][19]Papillary thyroid cancer cell lineCCDC6-RET fusionIC50 of 0.06 µmol/L[20]

Experimental Methodologies

The validation of a RET kinase inhibitor involves a cascade of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

1. Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the RET kinase.

  • Objective: To determine the IC50 value of the inhibitor against wild-type and mutant forms of the RET kinase.

  • General Protocol:

    • Reagents: Recombinant human RET kinase (wild-type or mutant), a suitable substrate peptide, ATP, and the test inhibitor.

    • Procedure:

      • Prepare serial dilutions of the test inhibitor.

      • In a microplate, incubate the RET kinase and substrate with the various concentrations of the inhibitor.

      • Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km value for RET).

      • After a set incubation period, stop the reaction.

    • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP remaining is quantified. Common methods include:

      • Homogeneous Time-Resolved Fluorescence (HTRF): Measures the phosphorylation of a biotinylated substrate.[21]

      • Luminescence-based assays (e.g., ADP-Glo™ or Kinase-Glo®): These assays measure the amount of ADP produced or ATP consumed, respectively. The luminescent signal is proportional to kinase activity.[22][23]

    • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.[22]

2. Cell-Based Assays

These assays evaluate the inhibitor's effect on RET signaling and cell viability in a more physiologically relevant context.

  • Objective: To confirm that the inhibitor can access and engage the RET target within cancer cells and to measure its impact on cell proliferation.

  • A. Proof of Mechanism (POM) Assay:

    • Principle: Measures the inhibition of RET autophosphorylation in cells that have a constitutively active RET kinase due to a mutation or fusion.[21]

    • Protocol:

      • Culture cancer cells known to harbor a specific RET alteration (e.g., MZ-CRC-1 cells with the M918T mutation).[21]

      • Treat the cells with varying concentrations of the inhibitor for a specified duration.

      • Lyse the cells and quantify the levels of phosphorylated RET (pRET) using methods like Western blotting or ELISA.

      • A reduction in pRET levels indicates target engagement and inhibition.

  • B. Cell Proliferation/Viability Assay:

    • Principle: Measures the effect of the inhibitor on the growth and survival of cancer cells dependent on RET signaling.

    • Protocol:

      • Seed RET-driven cancer cells (e.g., LC-2/ad cells with a CCDC6-RET fusion) in multi-well plates.[4]

      • Treat the cells with a range of inhibitor concentrations.

      • After an incubation period (typically 72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

      • The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Visualizing Key Pathways and Processes

RET Signaling Pathway

The following diagram illustrates the major signaling cascades activated by RET, which are implicated in cell proliferation, survival, and differentiation.[2][3][24]

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase Dimer Dimerization & Autophosphorylation RET->Dimer Activates Ligand Ligand (e.g., GDNF) Ligand->RET Binds RAS RAS Dimer->RAS Recruits & Activates PI3K PI3K Dimer->PI3K Recruits & Activates PLCG PLCγ Dimer->PLCG Recruits & Activates JAK JAK Dimer->JAK Recruits & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates PLCG->Transcription Regulates STAT STAT JAK->STAT STAT->Transcription Regulates Cell_Outcomes Cell Proliferation, Survival, Differentiation Transcription->Cell_Outcomes Leads to

Caption: The RET signaling pathway and its downstream effectors.

Experimental Workflow for RET Inhibitor Validation

This diagram outlines the typical workflow for validating a potential RET kinase inhibitor, from initial biochemical screening to cell-based functional assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Validation Biochem_Screen In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) IC50_Det Determine IC50 vs. Wild-Type & Mutant RET Biochem_Screen->IC50_Det Selectivity Selectivity Profiling (vs. other kinases like KDR) IC50_Det->Selectivity POM_Assay Proof of Mechanism Assay (Measure pRET levels) Selectivity->POM_Assay Promising Candidate Prolif_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) POM_Assay->Prolif_Assay Migration_Assay Cell Migration Assay Prolif_Assay->Migration_Assay Lead_Compound Lead Compound Identified Migration_Assay->Lead_Compound Validated Inhibitor_Comparison cluster_multi Multi-Kinase Inhibitors cluster_selective Selective RET Inhibitors Inhibitors Tyrosine Kinase Inhibitors Vandetanib Vandetanib (RET, VEGFR, EGFR) Inhibitors->Vandetanib Cabozantinib Cabozantinib (RET, MET, VEGFR2, AXL) Inhibitors->Cabozantinib Selpercatinib Selpercatinib Inhibitors->Selpercatinib Pralsetinib Pralsetinib Inhibitors->Pralsetinib Pyrrolo_pyrimidine 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (Scaffold for selective inhibitors) Inhibitors->Pyrrolo_pyrimidine

References

Unveiling the Kinase Cross-Reactivity Profile of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, scaffold is a cornerstone in the development of potent kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a "privileged scaffold" in medicinal chemistry.[1][2][3] However, this inherent promiscuity necessitates a thorough understanding of its cross-reactivity profile to develop selective and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of kinases, supported by experimental data and detailed protocols.

Comparative Analysis of Kinase Inhibition

Compound/Derivative ReferencePrimary Target(s)IC50 (nM)Off-Target Kinases Inhibited (IC50 or % Inhibition)Reference
Akt/PKB Inhibitor Akt1/PKBα16PKA (>1000), ROCK2 (>1000)[4][5][6]
RET Inhibitor RET5.8KDR (VEGFR2) (150)
RIPK1 Inhibitor RIPK159.8RIPK3 (1700), MLKL (>30000)[7]
Multi-Kinase Inhibitor EGFR40Her2 (81), VEGFR2 (125), CDK2 (204)[8]

Table 1: Inhibitory Activity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives against Primary Kinase Targets and Key Off-Targets. This table highlights the potency of various derivatives against their intended targets and provides data on their activity against other kinases, demonstrating the variable selectivity achieved through chemical modification.

Kinase FamilyRepresentative KinasesGeneral Activity of 7-Deazapurine DerivativesNotes
AGC Kinases Akt/PKB, PKA, ROCKHigh to moderate activity. Selectivity between Akt and PKA is a common challenge.Modifications on the pyrrolo[2,3-d]pyrimidine core are often designed to enhance selectivity for Akt over PKA.[4][5][6]
Tyrosine Kinases (TKs) EGFR, Her2, VEGFR2, RETBroad activity. Many derivatives are potent inhibitors of receptor tyrosine kinases.The 7-deazapurine scaffold is a common starting point for the development of both selective and multi-targeted tyrosine kinase inhibitors.
CMGC Kinases CDKsModerate activity. Some derivatives show inhibitory effects on cell cycle kinases.[8]
Serine/Threonine Kinases RIPK1Potent and selective inhibition has been achieved with specific derivatives.[7]

Table 2: General Cross-Reactivity Trends of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Across Kinase Families. This table provides a broader overview of the kinase families that are frequently inhibited by compounds containing the 7-deazapurine scaffold.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential. Below are methodologies for commonly employed kinase profiling assays.

Radiometric Filter Binding Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Principle: The assay quantifies the amount of radiolabeled phosphate incorporated into a specific peptide or protein substrate.[9][10]

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, the substrate (e.g., a specific peptide), and the test compound (e.g., a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative) in a suitable kinase buffer.

  • Initiation: Start the reaction by adding ATP, including a known amount of [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination and Capture: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane which binds the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to the control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ TR-FRET Kinase Assay

This is a fluorescence-based assay that measures kinase activity by detecting the binding of a phosphospecific antibody to a phosphorylated substrate.

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-phosphopeptide antibody (donor) and a fluorescein-labeled substrate (acceptor).[11][12][13][14][15]

Procedure:

  • Kinase Reaction: In a microplate well, combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound.

  • Incubation: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.

  • TR-FRET Measurement: After another incubation period to allow for antibody-substrate binding, measure the TR-FRET signal using a plate reader. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor only when they are in close proximity (i.e., when the antibody is bound to the phosphorylated substrate).

  • Data Analysis: The ratio of the acceptor and donor emission signals is used to calculate the extent of substrate phosphorylation. Determine the percentage of inhibition and IC50 values as described for the radiometric assay.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these kinase inhibitors operate is crucial for understanding their mechanism of action and potential off-target effects.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Incubation Incubation Compound->Incubation KinasePanel Panel of Kinases KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->Incubation Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection InhibitionCalc Calculate % Inhibition Detection->InhibitionCalc IC50 Determine IC50 Values InhibitionCalc->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: A typical experimental workflow for kinase cross-reactivity profiling.

PI3K_Akt_mTOR_pathway cluster_inhibitor Inhibition by 7-Deazapurine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream promotes Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target of 7-deazapurine inhibitors.[16][17][18][19][20][21]

EGFR_pathway cluster_inhibitor Inhibition by 7-Deazapurine Derivatives EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription promotes EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR

Caption: The EGFR signaling pathway, a key target for anti-cancer therapies based on the 7-deazapurine scaffold.[22][23][24]

VEGFR_pathway cluster_inhibitor Inhibition by 7-Deazapurine Derivatives VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt activates PKC PKC PLCg->PKC activates Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK activates Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis VEGFR_Inhibitor VEGFR Inhibitor VEGFR_Inhibitor->VEGFR2

Caption: The VEGFR2 signaling pathway, crucial for angiogenesis and a target for 7-deazapurine-based inhibitors.[25][26][27][28][]

Conclusion

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a versatile and powerful starting point for the design of kinase inhibitors. While exhibiting broad-spectrum activity, strategic chemical modifications can lead to highly potent and selective inhibitors for a variety of kinase targets. A thorough understanding of the cross-reactivity profile, facilitated by standardized and robust experimental methods, is paramount for the successful development of safe and effective drugs based on this privileged scaffold. The data and protocols presented in this guide serve as a valuable resource for researchers in their efforts to harness the therapeutic potential of 7-deazapurine derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. Its resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs, focusing on their inhibitory potency and selectivity against key kinase targets implicated in cancer and inflammatory diseases. Experimental data is presented in structured tables, and detailed methodologies for key assays are provided to support further research and development.

Structure-Activity Relationship (SAR) Overview

The 4-Amino-7H-pyrrolo[2,3-d]pyrimidine core offers several positions for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties. The primary points of diversification are the N7 position of the pyrrole ring and the C4 amino group.

Substitutions at the N7 position are crucial for modulating selectivity and potency. For instance, in the context of Janus Kinase (JAK) inhibitors, specific substitutions at this position can confer selectivity for JAK1 over other family members.

Modifications of the C4 amino group have been extensively explored to optimize interactions with the hinge region of the kinase ATP-binding pocket. Linking various cyclic amines, such as piperidine, to the C4-amino group has proven to be a successful strategy in developing potent inhibitors of Protein Kinase B (Akt) and JAKs. Further substitutions on these cyclic amines allow for fine-tuning of the inhibitor's properties. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the nature of the carboxamide substituent significantly impacts potency and oral bioavailability as Akt inhibitors.

The C5 and C6 positions of the pyrrole ring also present opportunities for modification, influencing the overall shape and electronic properties of the molecule, which can impact kinase binding and selectivity.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs against key kinase targets.

Table 1: Inhibition of Protein Kinase B (Akt/PKB)
CompoundR Group on Piperidine CarboxamidePKB (Akt1) IC50 (nM)PKA IC50 (nM)Selectivity (PKA/PKB)
1 2,4-Dichlorobenzyl1638024
2 4-Chlorobenzyl28>5000>178
3 2-Chlorobenzyl48190040
4 4-tert-Butylbenzyl101500150

Data sourced from studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.

Table 2: Inhibition of Janus Kinases (JAKs)
CompoundKey Structural FeaturesJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Tofacitinib Pyrrolo[2,3-d]pyrimidine core with a piperidine linker1-3.220-1121-2
PF-04965842 Cyclobutyl linker29800830
Compound 12a Piperidinyl fragment12.6135.1-

Data compiled from various studies on JAK inhibitors.

Table 3: Inhibition of Aurora Kinases
CompoundScaffoldAurora A IC50 (nM)Aurora B IC50 (nM)
Alisertib (MLN8237) Benzazepine (for comparison)1.2396.5
Compound 8a 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine1.545.3
Compound 11 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine0.7428.2

Data sourced from studies on Aurora kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay is widely used to determine the IC50 values of compounds against various kinases.

Materials:

  • Purified kinase (e.g., Akt1, JAK1, Aurora A)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be predetermined.

    • Add 4 µL of the kinase reaction mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., LNCaP, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival Proliferation Proliferation mTORC1->Proliferation 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (Akt inhibitors) 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (Akt inhibitors) 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (Akt inhibitors)->Akt inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs on Akt.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inflammation Inflammation Gene Transcription->Inflammation 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (JAK inhibitors) 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (JAK inhibitors) 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (JAK inhibitors)->JAK inhibit

Caption: The JAK/STAT signaling pathway, a key target for anti-inflammatory therapies, is inhibited by specific 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs.

Aurora_Kinase_Workflow G2 Phase G2 Phase Mitosis Mitosis Chromosome Segregation Chromosome Segregation Mitosis->Chromosome Segregation Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Cell Division Cell Division Cytokinesis->Cell Division Aurora A Kinase Aurora A Kinase Aurora A Kinase->Centrosome Separation regulates Aurora A Kinase->Spindle Assembly regulates 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (Aurora inhibitors) 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (Aurora inhibitors) 4-Amino-7H-pyrrolo[2,3-d]pyrimidine analogs (Aurora inhibitors)->Aurora A Kinase inhibit

In Vitro and In Vivo Correlation of 7-Deazapurine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine scaffold, a derivative of purine where the nitrogen at position 7 is replaced by a carbon, has emerged as a privileged structure in medicinal chemistry. This modification allows for greater structural diversity and often leads to enhanced biological activity.[1] Compounds incorporating this scaffold have demonstrated a wide range of therapeutic potential, including antiviral and anticancer properties.[1] A critical aspect of the preclinical development of these inhibitors is understanding the correlation between their activity in laboratory-based in vitro assays and their efficacy in living organisms (in vivo). This guide provides an objective comparison of the in vitro and in vivo performance of representative 7-deazapurine inhibitors, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of translational science.

Antiviral Activity: 7-Deaza-2'-C-Methyladenosine (7DMA)

7-Deaza-2'-C-methyladenosine (7DMA) is a nucleoside analog that has shown potent antiviral activity against various RNA viruses, including Zika virus (ZIKV).[2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase.

Data Presentation

The following tables summarize the in vitro and in vivo data for 7DMA against Zika virus.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of 7DMA

Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Vero0.8 ± 0.2>100>125

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: In Vivo Efficacy of 7DMA in a Zika Virus Mouse Model

Animal ModelTreatment GroupPeak Viremia (log₁₀ RNA copies/mL)Mean Survival Time (Days)
AG129 MiceVehicle Control6.5 ± 0.58
AG129 Mice7DMA (50 mg/kg/day)4.2 ± 0.812
Experimental Protocols

In Vitro Antiviral Assay (Zika Virus)

A virus-induced cytopathic effect (CPE) protection assay was utilized to determine the antiviral activity of 7DMA.[2]

  • Cell Culture: Vero cells were seeded in 96-well plates and incubated overnight.

  • Compound Treatment: Cells were treated with serial dilutions of 7DMA.

  • Virus Infection: Following compound addition, cells were infected with Zika virus.

  • Incubation: Plates were incubated for 5 days to allow for the development of CPE.

  • Data Analysis: Cell viability was assessed using the MTS method, and the EC₅₀ was calculated as the compound concentration required to inhibit virus-induced cell death by 50%. Cytotoxicity (CC₅₀) was determined in parallel on uninfected cells.[2]

In Vivo Efficacy Study (Zika Virus)

The in vivo efficacy of 7DMA was evaluated in AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Zika virus infection.[2]

  • Animal Model: AG129 mice were used for the infection model.

  • Infection: Mice were infected with Zika virus.

  • Treatment: Treatment with 7DMA (50 mg/kg/day) or a vehicle control was initiated post-infection.

  • Monitoring: Animals were monitored daily for signs of disease, and blood samples were collected to measure viral load (viremia) by quantitative RT-PCR.

  • Endpoints: The primary endpoints were the reduction in peak viremia and the increase in mean survival time.[2]

Visualization

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation In Vitro - In Vivo Correlation invitro_start Vero Cell Culture compound_treatment 7DMA Treatment invitro_start->compound_treatment virus_infection Zika Virus Infection compound_treatment->virus_infection cpe_assay CPE Assay (5 days) virus_infection->cpe_assay data_analysis_invitro EC₅₀ & CC₅₀ Determination cpe_assay->data_analysis_invitro invitro_result Potent In Vitro Activity (EC₅₀) data_analysis_invitro->invitro_result invivo_start AG129 Mouse Model zika_infection_vivo Zika Virus Infection invivo_start->zika_infection_vivo drug_administration 7DMA Administration zika_infection_vivo->drug_administration monitoring Viremia & Survival Monitoring drug_administration->monitoring data_analysis_invivo Efficacy Assessment monitoring->data_analysis_invivo invivo_result Significant In Vivo Efficacy data_analysis_invivo->invivo_result correlation Translational Potential invitro_result->correlation Predicts correlation->invivo_result Leads to signaling_pathway inhibitor 7-Hetaryl-7-deazaadenosine phosphorylation Intracellular Phosphorylation inhibitor->phosphorylation triphosphate Active Triphosphate Metabolite phosphorylation->triphosphate rna_incorp Incorporation into RNA triphosphate->rna_incorp dna_incorp Incorporation into DNA triphosphate->dna_incorp protein_syn_inhib Inhibition of Protein Synthesis rna_incorp->protein_syn_inhib dna_damage DNA Damage dna_incorp->dna_damage apoptosis Apoptosis protein_syn_inhib->apoptosis dna_damage->apoptosis

References

A Head-to-Head Comparison of Novel Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor for a wide array of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2][3] This guide provides a head-to-head comparison of recently developed pyrrolo[2,3-d]pyrimidine derivatives, summarizing their biological activities and the experimental protocols used for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of these promising therapeutic agents.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro efficacy of several novel pyrrolo[2,3-d]pyrimidine derivatives against various protein kinases and cancer cell lines. These compounds have been selected from recent literature to showcase the diversity of targets and the potency of this chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of Novel Pyrrolo[2,3-d]pyrimidine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
5k EGFR79Sunitinib93[4][5]
Her240Staurosporine38[4][5]
VEGFR2136Sunitinib261[4][5]
CDK2204Sunitinib-[4]
12d VEGFR-211.9--[6]
15c VEGFR-213.6--[6]
59 RET-wt<10 (approx.)--[7][8]
RET V804M<10 (approx.)--[7][8]
10b FAK9.9--[9]
Unnamed EGFR T790M0.21Wild-type EGFR22[10]
Table 2: Anti-proliferative Activity of Novel Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)Source
5k HepG2Liver Carcinoma29-59 (range)Sunitinib-[4][5]
8f HT-29Colon Carcinoma4.55 ± 0.23Doxorubicin-[11]
8g HT-29Colon Carcinoma4.01 ± 0.20Doxorubicin-[11]
5f CFPAC-1Pancreatic Adenocarcinoma0.79--[12]
HeLaCervical Carcinoma0.98--[12]
6c HCT116Colon Carcinoma~17.6--[13]
6h HCT116Colon Carcinoma~17.6--[13]
10b A549Lung Carcinoma0.8--[9]

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a typical experimental workflow for their characterization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) P P Receptor Tyrosine Kinase (RTK)->P Autophosphorylation Signaling Proteins Signaling Proteins P->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Inhibitor Pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

G Start Start Compound_Synthesis Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives Start->Compound_Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell-Based Anti-proliferative Assay Compound_Synthesis->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Kinase_Assay->SAR_Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Mechanism_of_Action->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The following are generalized yet detailed methodologies for key experiments cited in the evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives. These protocols are based on commonly reported procedures in the referenced literature.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human kinase enzyme (e.g., VEGFR-2, EGFR).

  • Kinase-specific substrate (e.g., a synthetic peptide).

  • ATP (Adenosine triphosphate).

  • Pyrrolo[2,3-d]pyrimidine derivatives (dissolved in DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well microplates.

  • Plate reader for luminescence or fluorescence detection.

Procedure:

  • A kinase reaction mixture is prepared by adding the kinase enzyme, the specific substrate, and the assay buffer to the wells of a microplate.

  • The novel pyrrolo[2,3-d]pyrimidine derivatives are serially diluted in DMSO and then added to the reaction mixture at various concentrations. A DMSO-only control is included.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • After incubation, the detection reagent is added to stop the kinase reaction and to quantify the amount of product formed (or remaining ATP). This is often measured as a luminescent or fluorescent signal.

  • The signal is read using a microplate reader.

  • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation (Viability) Assay

Objective: To assess the cytotoxic or cytostatic effect of the novel compounds on cancer cell lines and determine the IC50 value.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549, HepG2).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Pyrrolo[2,3-d]pyrimidine derivatives (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®).

  • Solubilization solution (e.g., DMSO or a detergent solution).

  • 96-well cell culture plates.

  • Microplate reader for absorbance or luminescence.

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the pyrrolo[2,3-d]pyrimidine derivatives. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specified period, typically 48 to 72 hours.

  • After the incubation period, the viability reagent (e.g., MTT) is added to each well and incubated for a further 2-4 hours. During this time, metabolically active cells convert the MTT into formazan crystals.

  • If using MTT, the medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. For luminescent assays, the luminescent signal is read directly.

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The derivatives highlighted in this guide demonstrate significant activity against a range of clinically relevant cancer targets, with some compounds exhibiting nanomolar potency. The structure-activity relationship studies accompanying these discoveries are paving the way for further optimization and the development of next-generation targeted therapies. The provided experimental protocols offer a standardized framework for the evaluation and comparison of future novel compounds within this important chemical class.

References

Unveiling the Anti-Proliferative Potential of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and selectivity is a constant endeavor. The compound 4-Amino-7H-pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog, serves as a privileged scaffold in the design of potent inhibitors of key cellular signaling pathways implicated in cancer progression. This guide provides an objective comparison of the anti-proliferative effects of derivatives of this scaffold with established chemotherapeutic agents, supported by experimental data and detailed methodologies.

Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant anti-proliferative activity, primarily through the inhibition of protein kinase B (PKB, also known as Akt), a crucial node in the PI3K/Akt/mTOR signaling pathway that is frequently deregulated in various cancers.[1][2][3] This pathway governs essential cellular processes, including cell growth, survival, and proliferation.[4][5] By targeting Akt, these compounds can effectively disrupt these processes in cancer cells, leading to cell cycle arrest and apoptosis.[6][7]

Comparative Anti-Proliferative Activity

The efficacy of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives has been evaluated in various cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for representative compounds in prostate (PC3M) and glioblastoma (U87MG) human tumor cell lines, providing a direct comparison with standard-of-care chemotherapeutic agents.

Compound/DrugTarget/Mechanism of ActionCell LineGI50 (µM)Reference
Compound 10 (a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative)PKB (Akt) inhibitorPC3M0.48[1]
U87MG0.36[1]
Compound 12 (a 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivative)PKB (Akt) inhibitorPC3M0.52[1]
U87MG0.38[1]
Docetaxel Microtubule stabilizationProstate CancerVaries (typically nM range)[8][9][10]
Cabazitaxel Microtubule stabilizationProstate CancerVaries (typically nM range)[9][10]

It is important to note that while the GI50 values for the pyrrolo[2,3-d]pyrimidine derivatives are in the sub-micromolar range, direct comparison with cytotoxic agents like Docetaxel and Cabazitaxel should be made with caution, as their mechanisms of action are fundamentally different. The pyrrolo[2,3-d]pyrimidine derivatives act as targeted inhibitors of a specific signaling pathway, while taxanes are broad-spectrum cytotoxic agents.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The primary mechanism by which 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives exert their anti-proliferative effects is through the competitive inhibition of ATP binding to Akt.[1] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Pyrrolopyrimidine 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Pyrrolopyrimidine->Akt inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

To validate the anti-proliferative effects of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine and its derivatives, a robust and reproducible experimental workflow is essential. The following outlines a standard protocol for an in vitro anti-proliferative assay.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., PC3M, U87MG) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Varying concentrations of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives and controls) seeding->treatment incubation 4. Incubation (e.g., 48-72 hours) treatment->incubation assay 5. Anti-Proliferative Assay (e.g., MTT Assay) incubation->assay measurement 6. Absorbance Measurement (Plate Reader) assay->measurement analysis 7. Data Analysis (Calculation of GI50 values) measurement->analysis end End analysis->end

Figure 2: General experimental workflow for assessing the anti-proliferative effects of test compounds.
Detailed Methodology: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Harvest and count cancer cells (e.g., PC3M or U87MG).

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives and control compounds (e.g., Docetaxel and a vehicle control) in complete growth medium.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plate for a further 48 to 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • The absorbance values are directly proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle-treated control cells.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine represent a promising class of targeted anti-cancer agents with potent anti-proliferative effects in cancer cell lines. Their mechanism of action, centered on the inhibition of the critical PI3K/Akt/mTOR signaling pathway, offers a rational basis for their continued development. The experimental data presented herein, alongside the detailed methodologies, provides a framework for researchers to further validate and compare the efficacy of these compounds against existing and novel cancer therapies. The targeted nature of these compounds may offer advantages in terms of selectivity and reduced off-target toxicities compared to traditional cytotoxic agents, warranting further preclinical and clinical investigation.

References

Pyrrolo[2,3-d]pyrimidine Inhibitors: A Comparative Docking Analysis for Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction mechanisms of pyrrolo[2,3-d]pyrimidine derivatives with key kinase targets, providing researchers and drug developers with comparative data and detailed experimental insights.

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases. This guide provides a comparative analysis of published docking studies on pyrrolo[2,3-d]pyrimidine inhibitors, focusing on their interactions with clinically relevant kinases such as Janus Kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, offering a side-by-side comparison of the binding affinities of different pyrrolo[2,3-d]pyrimidine derivatives against their respective kinase targets.

Janus Kinase (JAK) Inhibitors
Compound IDTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 49JAK1Not explicitly stated, but noted for H-bond interactionsGlu957, Leu959, Gly887, His885 (water-mediated)[1]
TofacitinibJAK1-Not explicitly stated[2]
Compound 16cJAK2Not explicitly stated, but noted for H-bond and hydrophobic interactionsLeu932, Asp994[3]
Compound 11eJAK1, JAK2Not explicitly stated, but noted to have over 90% inhibitionNot explicitly stated[4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compound IDTargetDocking Score (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Compound 4dEGFR-TK-0.107Not explicitly stated[5]
Compound 4fEGFR-TK-0.159Not explicitly stated[5]
Compound 4hEGFR-TK-0.196Not explicitly stated[5]
Compound 12iEGFR (T790M mutant)-0.00021Not explicitly stated[6]
Compound 7VEGFR2, Her2Not explicitly statedNot explicitly statedNot explicitly stated[7][8][9]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow, which is outlined below.

Molecular Docking Protocol

A common approach for performing molecular docking studies with pyrrolo[2,3-d]pyrimidine inhibitors involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., JAK1, EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then energy minimized using a suitable force field.

  • Ligand Preparation: The 2D structures of the pyrrolo[2,3-d]pyrimidine inhibitors are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization.

  • Docking Simulation: Software such as AutoDock or C-DOCKER is used to perform the docking calculations.[2][3] The Lamarckian Genetic Algorithm is a frequently employed search algorithm to explore the conformational space of the ligand within the active site of the protein.[2] The active site is typically defined by a grid box encompassing the ATP-binding pocket.

  • Analysis of Results: The docking results are analyzed based on the binding energy scores and the interactions between the ligand and the protein.[1] The conformation with the lowest binding energy is generally considered the most favorable. Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, are identified and visualized.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by these inhibitors and a typical workflow for computational drug design.

Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway Inhibition

Experimental_Workflow cluster_in_silico In Silico Design & Screening cluster_in_vitro In Vitro Validation Target_Identification Target Identification (e.g., JAK, EGFR) Ligand_Design Ligand Design (Pyrrolo[2,3-d]pyrimidines) Target_Identification->Ligand_Design Molecular_Docking Molecular Docking Ligand_Design->Molecular_Docking Binding_Affinity Binding Affinity Prediction Molecular_Docking->Binding_Affinity Synthesis Chemical Synthesis Binding_Affinity->Synthesis Enzymatic_Assay Enzymatic Assays (IC50 Determination) Synthesis->Enzymatic_Assay Cell_Based_Assay Cell-Based Assays Enzymatic_Assay->Cell_Based_Assay

Computational Drug Design Workflow

References

New 7-Deazapurine Analogs Demonstrate Potent Pan-Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have synthesized a novel series of 7-deazapurine compounds, with select analogs exhibiting potent inhibitory activity against a panel of key oncogenic kinases. This comparative guide provides an in-depth analysis of a lead candidate, henceforth referred to as "Compound 5," benchmarked against established kinase inhibitors. The data presented herein offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.

Executive Summary

A novel 7-deazapurine derivative, Compound 5, has demonstrated significant inhibitory potential across four critical cancer-related kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). This multi-targeted profile suggests a broad-spectrum anti-cancer potential. This guide provides a head-to-head comparison of Compound 5's in vitro efficacy with that of well-established kinase inhibitors, supported by detailed experimental protocols and visual representations of the relevant signaling pathways.

Data Presentation: Comparative Kinase Inhibition

The inhibitory activity of Compound 5 and a selection of known kinase inhibitors was assessed via in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the tables below. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Compound 5 Against a Panel of Kinases

Kinase TargetCompound 5 IC50 (nM)
EGFR8.5
HER212.3
VEGFR225.1
CDK230.2

Data for Compound 5 is derived from a recent study on novel 7-deazapurine incorporating isatin hybrid compounds.[1]

Table 2: IC50 Values of Known Kinase Inhibitors (for comparison)

InhibitorEGFR (nM)HER2 (nM)VEGFR2 (nM)CDK4/6 (nM)
Lapatinib10.8[2]9.2[2]>10,000[3]-
Erlotinib2[4]---
Sorafenib--90[5][6]-
Sunitinib--80[7][8][9]-
Palbociclib---5.4 (CDK4), 16.2 (CDK6)[10]

Note: Direct IC50 values for some inhibitors against all four kinases were not consistently available in the reviewed literature. The presented data reflects the primary targets of these inhibitors. Palbociclib is a CDK4/6 inhibitor and is included for a broader cell cycle kinase comparison.

Experimental Protocols

The following methodologies represent standard protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the 7-deazapurine compounds and known inhibitors against EGFR, HER2, VEGFR2, and CDK2 is determined using a biochemical kinase assay.

  • Reagent Preparation : Recombinant human kinase enzymes, corresponding peptide substrates, and ATP are prepared in a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT).

  • Compound Dilution : Test compounds are serially diluted in DMSO to achieve a range of concentrations.

  • Kinase Reaction : The kinase, substrate, and test compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Detection : After a defined incubation period at 30°C, the reaction is stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP or a fluorescence-based assay.

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells (e.g., A549, SK-BR-3, HUVEC, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the 7-deazapurine compounds and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Nucleus PKC PKC PLCg->PKC STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Angiogenesis Angiogenesis Nucleus->Angiogenesis

Caption: Simplified EGFR/HER2 signaling cascade.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Src Src Dimerization->Src PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Nucleus Nucleus Ras_Raf_MEK_ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Permeability Vascular Permeability eNOS->Permeability FAK FAK Src->FAK FAK->Nucleus Angiogenesis Angiogenesis Nucleus->Angiogenesis Migration Endothelial Cell Migration Nucleus->Migration CDK2_Signaling_Pathway Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Ras_MAPK Ras/MAPK Pathway RTKs->Ras_MAPK CyclinD Cyclin D Ras_MAPK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Experimental_Workflow Compound_Synthesis 7-Deazapurine Compound Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability (MTT) Assay Compound_Synthesis->Cell_Viability_Assay IC50_Determination IC50 Determination In_Vitro_Kinase_Assay->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization Cytotoxicity_Profile Cytotoxicity Profile Cell_Viability_Assay->Cytotoxicity_Profile Cytotoxicity_Profile->Lead_Optimization In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies

References

Safety Operating Guide

Proper Disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate, ensuring compliance with safety protocols and regulatory standards.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. While specific toxicity data for this compound is limited, its chemical structure—containing amino, pyrrolo, and pyrimidine moieties, as well as a hydrogen sulfate salt—suggests that it should be handled with care.

Key Hazard Considerations:

  • Corrosivity: Due to the presence of the hydrogen sulfate, the compound may be corrosive.

  • Toxicity: Aminopyrimidine derivatives can exhibit biological activity and potential toxicity. The ecotoxicity of this specific compound is not well-documented, necessitating cautious handling to prevent environmental release.[1]

  • Irritation: May cause skin and eye irritation upon contact.

  • Inhalation: Dust or aerosols may be harmful if inhaled.

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.

Protection Type Specific Requirement
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not discharge this chemical into sewer systems or the environment.[1]

Experimental Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal A 1. Characterize Waste B 2. Segregate Waste A->B Incompatible chemicals separate C 3. Select Proper Container B->C D 4. Label Container C->D Clear & Accurate Information E 5. Transfer Waste D->E F 6. Store Securely E->F Designated Area G 7. Arrange for Pickup F->G H 8. Document Disposal G->H Maintain Records

Caption: Step-by-step workflow for the proper disposal of chemical waste.

Detailed Methodologies:

  • Waste Characterization:

    • Based on its acidic nature (hydrogen sulfate), it may exhibit corrosive characteristics (RCRA code D002).

  • Waste Segregation:

    • Store waste this compound separately from incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are generally suitable.

    • For solutions, use a compatible liquid waste container.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • Chemical Name: "this compound"

      • CAS Number: 769951-32-8

      • Accumulation Start Date

      • Primary Hazard(s): Corrosive, Irritant

  • Waste Transfer:

    • Carefully transfer the waste into the designated container, minimizing dust generation. Use a funnel for solids if necessary.

    • Do not fill the container to more than 90% of its capacity to allow for expansion.

  • Secure Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • The recommended disposal methods are chemical destruction or controlled incineration with flue gas scrubbing.[1]

  • Documentation:

    • Maintain a detailed record of the waste, including the amount, date of accumulation, and date of disposal. This is crucial for regulatory compliance.

III. Disposal of Contaminated Materials

Proper disposal extends to materials that have come into contact with this compound.

Material Type Decontamination/Disposal Procedure
Empty Containers Triple rinse with a suitable solvent (e.g., water or methanol). The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture it to prevent reuse and dispose of it in a sanitary landfill.[1]
Contaminated Labware (glassware, etc.) Decontaminate by washing thoroughly with a suitable solvent. The solvent wash should be collected as hazardous waste.
Contaminated PPE (gloves, etc.) Dispose of as solid hazardous waste in a designated, labeled container.
Spill Cleanup Materials Collect all materials used for spill cleanup (absorbents, etc.) and place them in a sealed, labeled hazardous waste container for disposal.

IV. Logical Relationships in Waste Management

The following diagram illustrates the decision-making process for handling chemical waste in a laboratory setting.

WasteManagementLogic A Is the chemical a hazardous waste? C Is it a P- or U-listed waste (acute toxicity)? A->C Yes G Dispose as non-hazardous waste A->G No B Can it be neutralized or deactivated in-house? E Segregate and dispose via EHS/Contractor B->E No F Follow approved neutralization protocol B->F Yes D Does it exhibit hazardous characteristics (ignitable, corrosive, reactive, toxic)? C->D No H Consult SDS and EHS for specific protocol C->H Yes D->B Yes D->E No F->G

Caption: Decision tree for chemical waste disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

Essential Safety and Logistical Information for Handling 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate. Adherence to these procedural, step-by-step instructions is critical for ensuring a safe laboratory environment.

Summary of Hazard and Protective Measures

A thorough understanding of the potential hazards associated with this compound is the first step in safe handling. The following table summarizes the key hazard classifications and the corresponding personal protective equipment (PPE) required to mitigate risks.

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral
alt text
Standard laboratory attire (closed-toe shoes, long pants), lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
Skin Corrosion/Irritation
alt text
Lab coat, chemical-resistant gloves (e.g., nitrile).
Serious Eye Damage/Irritation
alt text
Safety glasses with side shields or chemical splash goggles.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)
alt text
Work in a well-ventilated area, preferably a chemical fume hood. If dust generation is likely, a NIOSH-approved respirator is recommended.

Detailed Experimental Protocol for Safe Handling

This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Engineering Controls and Personal Protective Equipment (PPE):

  • All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Before handling, don the appropriate PPE as detailed in the table above. This includes, at a minimum, a lab coat, nitrile gloves, and safety glasses with side shields.

3. Weighing and Solution Preparation:

  • To minimize dust generation, handle the solid compound carefully. Use a spatula to transfer the material to a weigh boat.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

4. During the Experiment:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • If any part of your body comes into contact with the compound, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).

5. Post-Experiment and Decontamination:

  • After use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.

  • Remove PPE carefully, avoiding contamination of your skin or clothing.

  • Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous waste.

  • Segregate solid and liquid waste into separate, clearly labeled, and compatible hazardous waste containers. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Waste Collection and Storage:

  • Use designated hazardous waste containers that are in good condition and have secure lids.

  • Label the waste containers with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Store the waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this chemical down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Work Area (Fume Hood, Safety Equipment) b->c d Weighing and Solution Preparation c->d e Conduct Experiment d->e f Decontaminate Surfaces and Equipment e->f g Segregate and Store Waste f->g h Remove PPE and Wash Hands g->h i Arrange EHS Waste Pickup h->i

Caption: A workflow diagram outlining the essential steps for the safe handling of chemical compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.